molecular formula C5H7NOS B2495496 2-Methylpropanoyl isothiocyanate CAS No. 36717-27-8

2-Methylpropanoyl isothiocyanate

Cat. No.: B2495496
CAS No.: 36717-27-8
M. Wt: 129.18
InChI Key: KXQHWLLLJQDSFF-UHFFFAOYSA-N
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Description

2-Methylpropanoyl isothiocyanate (Chemical Formula: C5H7NOS, Molecular Weight: 129.18 g/mol) is a specialized biochemical reagent for research and development applications. As a member of the isothiocyanate family, this compound is of significant interest in life sciences research due to the reactivity of the isothiocyanate (R-N=C=S) functional group . Isothiocyanates (ITCs) are known to act as broad-spectrum, nonspecific enzyme inhibitors . Their primary mechanism of action is attributed to the highly electrophilic carbon atom in the -N=C=S group, which readily forms covalent bonds with nucleophilic residues such as sulfhydryl groups (-SH), amino groups, and disulfide bonds in proteins and amino acids . This interaction can alter the tertiary structure of proteins, leading to partial or total loss of enzymatic activity . Research into analogous ITCs suggests potential application in antimicrobial studies. The biological activity of ITCs may involve the disruption of microbial oxidative phosphorylation and the uncoupling of mitochondrial electron transport, leading to reduced oxygen consumption and impaired energy production in cells . This product is provided for research purposes only. 2-Methylpropanoyl isothiocyanate is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropanoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQHWLLLJQDSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Reactivity of Acyl Isothiocyanates with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acyl isothiocyanates (AITCs) represent a class of high-energy "ambident" electrophiles characterized by the generic structure


.[1] Unlike their alkyl or aryl counterparts, the presence of the carbonyl group adjacent to the isothiocyanate moiety creates a "push-pull" electronic system. This significantly enhances the electrophilicity of the central carbon, making AITCs powerful tools for rapid molecular complexity generation.

This guide details the mechanistic underpinnings of AITC reactivity, provides validated protocols for their in situ generation, and outlines their application in synthesizing privileged heterocyclic scaffolds (e.g., 1,2,4-triazoles, quinazolinones) essential for medicinal chemistry.

Structural Basis of Reactivity

The reactivity of AITCs is defined by the conjugation between the carbonyl (


) and the isothiocyanate (

) systems.
The "Push-Pull" Activation

The carbonyl group acts as a strong electron-withdrawing group (EWG), reducing electron density at the central isothiocyanate carbon (


).[1]
  • Result: The

    
     becomes highly electrophilic, reacting with nucleophiles 
    
    
    
    to
    
    
    times faster than standard alkyl isothiocyanates.
  • Ambident Nature: While nucleophilic attack can theoretically occur at the carbonyl carbon or the isothiocyanate carbon, the isothiocyanate carbon is kinetically favored for soft and neutral nucleophiles (amines, hydrazines, thiols).

Stability and Hydrolysis

AITCs are moisture-sensitive.[1] In aqueous media, they undergo rapid hydrolysis:


Operational Implication:  AITCs should generally be generated in situ or stored under strictly anhydrous conditions at low temperatures.[1]

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the core reactivity of AITCs, moving from generation to heterocycle formation.

AITC_Pathways Reagents Acyl Chloride (R-CO-Cl) + KSCN AITC Acyl Isothiocyanate (R-CO-NCS) Reagents->AITC Acetone/PTC Reflux Thiourea Acyl Thiourea AITC->Thiourea + Amine Thiosemi Acyl Thiosemicarbazide AITC->Thiosemi + Hydrazine Thiocarb O-Alkyl Acyl Thiocarbamate AITC->Thiocarb + Alcohol (Base) Quinazolinone Quinazolinone (via Anthranilic Acid) AITC->Quinazolinone + 2-Aminobenzoic acid Amine 1° Amine (R'-NH2) Hydrazine Hydrazine (NH2-NH-R') Alcohol Alcohol (R'-OH) Triazole 1,2,4-Triazole Thiosemi->Triazole Basic Cyclization (NaOH, Heat) Thiadiazole 1,3,4-Thiadiazole Thiosemi->Thiadiazole Acidic Cyclization (H2SO4)

Figure 1: Mechanistic divergence of Acyl Isothiocyanates showing generation, intermediate formation, and cyclization into bioactive heterocycles.[1]

Reactivity Profile by Nucleophile Class

Nitrogen Nucleophiles (Amines & Hydrazines)

This is the most robust application of AITCs.

  • Primary Amines: React instantaneously to form N-acyl-N'-substituted thioureas .[1]

    • Utility: These intermediates are precursors for intramolecular cyclization.

  • Hydrazines: React to form acyl thiosemicarbazides .

    • Critical Pathway: This is the primary route to 1,2,4-triazoles (see Section 5).[1]

Oxygen Nucleophiles (Alcohols)

Reaction with alcohols is significantly slower than with amines due to lower nucleophilicity.[1]

  • Conditions: Often requires a base (e.g., Et3N) or heat.[2]

  • Product: O-alkyl acylthiocarbamates .

  • Steric Constraint: Reactivity order is Primary > Secondary >> Tertiary alcohols.

Sulfur Nucleophiles (Thiols)[1]
  • Reversibility: Unlike amines, the reaction with thiols to form acyl dithiocarbamates is often reversible.[3]

  • pH Dependence:

    • pH 6–8: Favors dithiocarbamate formation.

    • pH > 9: If an amine is present, the thiol adduct can transfer the AITC moiety to the amine (trans-thiocarbamoylation).

Table 1: Comparative Reactivity of Nucleophiles with AITCs

Nucleophile ClassProduct FormedRelative RateKey Condition
Primary Amine (

)
Acyl ThioureaFast (

)
No catalyst needed; exothermic.[1]
Hydrazine (

)
Acyl ThiosemicarbazideFastControlled temp (

) to avoid bis-addition.[1]
Alcohol (

)
Acyl ThiocarbamateSlowRequires Base (Et3N) or Reflux.[1]
Thiol (

)
Acyl DithiocarbamateMediumReversible; pH dependent stability.[1]

Experimental Protocols

Protocol A: In Situ Generation and Conversion to Acyl Thiourea

This protocol avoids the isolation of the unstable AITC, maximizing yield and safety.

Materials:

  • Benzoyl chloride (1.0 eq)[1]

  • Ammonium thiocyanate (

    
    ) or KSCN (1.1 eq)[1]
    
  • Polyethylene glycol-400 (PEG-400) (Catalytic, 0.05 eq) - Phase Transfer Catalyst[1]

  • Dichloromethane (DCM) or Acetone (dry)[1]

  • Aniline (1.0 eq)[1]

Step-by-Step:

  • Activation: In a round-bottom flask, suspend

    
     in dry DCM. Add PEG-400.[1]
    
  • Acylation: Add benzoyl chloride dropwise at room temperature. Stir for 30–60 minutes.

    • Checkpoint: The formation of a white precipitate (

      
      ) indicates the formation of Benzoyl Isothiocyanate.
      
  • Nucleophilic Attack: Cool the mixture to

    
    . Add aniline dropwise (diluted in DCM) to control the exotherm.[1]
    
  • Completion: Stir for 1 hour at room temperature.

  • Workup: Pour into ice water. The solid N-benzoyl-N'-phenylthiourea precipitates.[1] Filter, wash with water, and recrystallize from ethanol.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

Targeting the privileged scaffold for antifungal/anticancer chemistry.[1]

  • Intermediate Synthesis: Follow Protocol A, but replace Aniline with Hydrazine Hydrate or a substituted hydrazine. Isolate the Acyl Thiosemicarbazide .

  • Cyclization (Basic): Dissolve the thiosemicarbazide in 2N NaOH.

  • Reflux: Heat at reflux for 2–4 hours.

  • Isolation: Cool and acidify with HCl to pH 3. The 1,2,4-triazole-3-thione will precipitate.[1][2]

High-Value Application: Heterocycle Synthesis

For drug discovery, AITCs are "linchpin" reagents. They serve as the 3-atom fragment (C-N-C) or 2-atom fragment (C-S) in cyclizations.[1]

The 1,2,4-Triazole Route

As detailed in Protocol B, the intramolecular attack of the hydrazine nitrogen onto the carbonyl carbon of the acyl group (loss of water) drives the formation of the triazole ring. This is a primary route for synthesizing analogues of fluconazole or itraconazole.

Quinazolinone Synthesis

Reaction of AITCs with Anthranilic Acid (2-aminobenzoic acid) yields 2-thioxoquinazolin-4-ones.[1]

  • Mechanism:

    • Amine of anthranilic acid attacks AITC

      
       N-acyl thiourea intermediate.[1]
      
    • Carboxylic acid (or ester) is attacked by the thiourea nitrogen.

    • Cyclization with loss of water/alcohol.

Quinazolinone Anthranilic Anthranilic Acid Inter Intermediate (Thiourea adduct) Anthranilic->Inter + AITC, Et3N AITC R-CO-NCS Product 2-Thioxoquinazolin-4-one Inter->Product Cyclization (-H2O)

Figure 2: Synthesis of Quinazolinone scaffold from Anthranilic acid and AITC.[1]

References

  • BenchChem. (2025).[1] Reaction mechanism of acetyl isothiocyanate with primary amines.Link[1]

  • Elmore, D. T., & Ogle, J. R. (1958). Acyl isothiocyanates.[4][5][6][7][8][9] Part II. Reactions of aroyl isothiocyanates with amines and amino-acids. Journal of the Chemical Society.[6] Link[1]

  • Somal, G. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.[4][5][10] Arkivoc. Link

  • Mishra, A., et al. (2020).[11] Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.[12] Link

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[1][13]Link[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylpropanoyl Isothiocyanate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpropanoyl isothiocyanate, an exemplar of the acyl isothiocyanate class of reagents, offers a unique chemical scaffold for the synthesis of diverse heterocyclic systems and bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and potential applications in contemporary drug discovery and development. By delving into the mechanistic underpinnings of its reactions and providing actionable experimental protocols, this document serves as a vital resource for researchers seeking to leverage the synthetic potential of acyl isothiocyanates.

Introduction: The Versatility of the Isothiocyanate Functional Group

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the highly reactive isothiocyanate functional group.[1][2][3] This functional group's electrophilicity makes it a valuable synthon in organic chemistry, particularly for the construction of nitrogen and sulfur-containing heterocycles.[2][3] While naturally occurring isothiocyanates found in cruciferous vegetables have been investigated for their potential health benefits, synthetic isothiocyanates, especially acyl isothiocyanates, have garnered significant attention in medicinal chemistry for their role as versatile building blocks in the creation of novel therapeutic agents.[4][5]

2-Methylpropanoyl isothiocyanate, also known as isobutyryl isothiocyanate, combines the reactivity of the isothiocyanate group with the structural features of an isobutyryl moiety. The presence of the acyl group significantly influences the reactivity of the isothiocyanate, making it a subject of interest for targeted synthesis.

Synthesis of 2-Methylpropanoyl Isothiocyanate

The synthesis of acyl isothiocyanates like 2-methylpropanoyl isothiocyanate can be achieved through several reliable methods. The choice of method often depends on the starting materials' availability and the desired scale of the reaction. A common and effective approach involves the reaction of the corresponding acyl chloride with a thiocyanate salt.

Synthesis from 2-Methylpropanoyl Chloride

This method is predicated on the nucleophilic substitution of the chloride in 2-methylpropanoyl chloride (isobutyryl chloride) by the thiocyanate anion.

Experimental Protocol: Synthesis of 2-Methylpropanoyl Isothiocyanate

Materials:

  • 2-Methylpropanoyl chloride (isobutyryl chloride)

  • Potassium thiocyanate (or sodium thiocyanate)

  • Anhydrous acetonitrile (or acetone)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add finely ground and dried potassium thiocyanate (1.2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.

  • Addition of Acyl Chloride: Slowly add 2-methylpropanoyl chloride (1.0 equivalent) to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride and appearance of the characteristic isothiocyanate peak around 2000-2100 cm⁻¹).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium chloride precipitate and wash it with a small amount of anhydrous acetonitrile.

  • Purification: The filtrate contains the desired 2-methylpropanoyl isothiocyanate. The solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides and acyl isothiocyanates are sensitive to moisture and will hydrolyze. Therefore, anhydrous solvents and an inert atmosphere are crucial for a successful reaction.

  • Choice of Solvent: Acetonitrile or acetone are suitable solvents as they are polar enough to dissolve the reactants to some extent and are relatively inert under the reaction conditions.

  • Excess Thiocyanate Salt: Using a slight excess of the thiocyanate salt helps to drive the reaction to completion.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylpropanoyl_Chloride 2-Methylpropanoyl Chloride Reaction_Vessel Anhydrous Acetonitrile Reflux, 2-4h 2_Methylpropanoyl_Chloride->Reaction_Vessel Potassium_Thiocyanate Potassium Thiocyanate Potassium_Thiocyanate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation (Optional) Evaporation->Distillation Product 2-Methylpropanoyl Isothiocyanate Evaporation->Product Distillation->Product

Caption: Workflow for the synthesis of 2-Methylpropanoyl Isothiocyanate.

Core Reactivity and Mechanistic Insights

The reactivity of 2-methylpropanoyl isothiocyanate is dominated by the electrophilic carbon atom of the isothiocyanate group. This carbon is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. The adjacent acyl group modulates this reactivity.

Reactions with Nucleophiles

The general reaction of an acyl isothiocyanate with a nucleophile proceeds via an addition-elimination mechanism.

Diagram of the General Reaction Mechanism:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acyl_ITC R-C(=O)-N=C=S Adduct R-C(=O)-N(H)-C(=S)-Nu Acyl_ITC->Adduct Nucleophilic Attack Nucleophile Nu-H Nucleophile->Adduct Thiourea_Derivative Acyl Thiourea Derivative Adduct->Thiourea_Derivative Proton Transfer

Caption: General mechanism of nucleophilic addition to an acyl isothiocyanate.

This reactivity is the foundation for the synthesis of a variety of heterocyclic compounds. For instance, reaction with hydrazines can lead to the formation of thiadiazoles or triazoles, while reaction with β-amino ketones can yield thiazoles.

Quantitative Data Summary Table:

NucleophileProduct ClassPotential Biological Activity
Primary AminesN-Acyl-N'-alkyl/arylthioureasAntimicrobial, Anticancer
HydrazinesAcylthiosemicarbazidesAnticonvulsant, Antifungal
Amino AcidsPeptidyl ThioureasEnzyme Inhibitors
o-PhenylenediaminesBenzimidazole DerivativesAnthelmintic, Antiviral

Applications in Drug Discovery and Development

The utility of 2-methylpropanoyl isothiocyanate in drug discovery stems from its ability to serve as a scaffold for generating libraries of compounds for high-throughput screening. The resulting acyl thiourea and heterocyclic derivatives are frequently found in biologically active molecules.

Synthesis of Bioactive Heterocycles

Acyl isothiocyanates are key intermediates in the synthesis of various five- and six-membered heterocyclic rings that form the core of many pharmaceutical agents.[6]

Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative

Materials:

  • 2-Methylpropanoyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

  • Concentrated sulfuric acid

Procedure:

  • Thioemicarbazide Formation: Dissolve 2-methylpropanoyl isothiocyanate (1.0 equivalent) in ethanol. Slowly add hydrazine hydrate (1.0 equivalent) at room temperature. Stir for 1 hour. A precipitate of the corresponding acylthiosemicarbazide should form.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Role in Modulating Signaling Pathways

Isothiocyanate-derived compounds have been shown to modulate various cellular signaling pathways implicated in diseases such as cancer and inflammation. While specific studies on 2-methylpropanoyl isothiocyanate are limited, the broader class of isothiocyanates is known to interact with pathways like NF-κB and MAP kinase. The exploration of derivatives of 2-methylpropanoyl isothiocyanate could lead to the discovery of novel modulators of these pathways.

Diagram of a Potential Signaling Pathway Interaction:

G Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression ITC_Derivative Isothiocyanate Derivative ITC_Derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by an isothiocyanate derivative.

Safety and Handling

Acyl isothiocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are lachrymatory and can be irritating to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

2-Methylpropanoyl isothiocyanate represents a versatile and powerful building block in synthetic and medicinal chemistry. Its straightforward synthesis and predictable reactivity with a wide array of nucleophiles make it an ideal starting point for the generation of diverse molecular scaffolds. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this and other acyl isothiocyanates in the pursuit of novel therapeutic agents.

References

  • MDPI. (2022, September 14). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of acyl chitosan isothiocyanates and their application to porphyrin-appended chitosan derivative. Retrieved from [Link]

  • NIST. (n.d.). Isobutyl isothiocyanate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

  • ResearchGate. (2015, June 4). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl isothiocyanate 1-isothiocyanato-2-methylpropane. Retrieved from [Link]

Sources

Part 1: The Core Chemistry of Acyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry and Application of the Acyl Isothiocyanate Functional Group

Acyl isothiocyanates are a highly versatile and reactive class of organic compounds characterized by an isothiocyanate group (-N=C=S) directly attached to a carbonyl moiety.[1] This unique structural arrangement imparts a rich and diverse chemistry, making them invaluable building blocks in organic synthesis, particularly for the construction of biologically significant heterocyclic molecules.[2][3] Their bifunctional nature, featuring both an acyl group and a heterocumulene system, provides multiple reaction pathways for chemists to explore.[4]

Electronic Structure and Enhanced Reactivity

The reactivity of acyl isothiocyanates is fundamentally governed by their electronic structure. The molecule possesses three primary active centers: the nucleophilic nitrogen atom and two highly electrophilic carbon atoms—one in the carbonyl group and the other in the thiocarbonyl group.[2] The potent electron-withdrawing effect of the adjacent acyl group dramatically increases the electrophilicity of the isothiocyanate carbon, making it significantly more susceptible to nucleophilic attack than its alkyl or aryl counterparts.[1][2]

This enhanced reactivity can be visualized through the resonance structures of the acyl isothiocyanate moiety, which illustrate the delocalization of electron density and the resulting partial positive charges on the carbon atoms.

G cluster_resonance Resonance Structures R-C(=O)-N=C=S R-C(=O)-N=C=S R-C(=O)-N_plus-C(-)=S R-C(=O)-N_plus-C(-)=S R-C(=O)-N=C=S->R-C(=O)-N_plus-C(-)=S R-C(O_minus)=N_plus=C=S R-C(O_minus)=N_plus=C=S R-C(=O)-N_plus-C(-)=S->R-C(O_minus)=N_plus=C=S

Caption: Key resonance structures of acyl isothiocyanates.

The key reactive sites are therefore the carbonyl carbon and, more significantly, the central carbon of the N=C=S group, which serves as the primary target for a wide range of nucleophiles.[2]

Part 2: Synthesis of Acyl Isothiocyanates

The preparation of acyl isothiocyanates can be achieved through several synthetic routes, ranging from classical methods to more modern, efficient protocols.

Classical Synthesis from Acyl Chlorides

The most traditional and widely used method involves the reaction of an acyl chloride with an inorganic thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN). This reaction is typically performed in an anhydrous solvent like acetone or acetonitrile.

A significant advancement in this method is the use of phase-transfer catalysis (PTC), which offers an attractive alternative by allowing the reaction to proceed under milder conditions with improved yields, even in a biphasic system.[5]

This protocol is adapted from the phase-transfer catalysis method, which provides high yields under mild conditions.[5]

Materials:

  • Benzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Benzene (or Toluene)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoyl chloride (1 equivalent) in benzene to make a solution.

  • In a separate beaker, prepare an aqueous solution of potassium thiocyanate (e.g., 33% w/v).[5]

  • Add the aqueous KSCN solution to the flask containing the benzoyl chloride solution.

  • Add a catalytic amount of tetrabutylammonium bromide (e.g., 3 mol%).

  • Stir the biphasic mixture vigorously at room temperature for 2-3 hours.[5]

  • After the reaction is complete (monitored by TLC or IR spectroscopy, looking for the strong isothiocyanate peak around 1990-2000 cm⁻¹), transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with additional portions of benzene (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • The solvent is removed under reduced pressure to yield the crude benzoyl isothiocyanate, which can be purified by vacuum distillation.

Modern One-Pot Synthesis from Carboxylic Acids

More recent methodologies allow for the direct, one-step synthesis of acyl isothiocyanates from carboxylic acids, avoiding the need to first prepare the acyl chloride. One such mild and efficient method employs a mixed reagent system of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP) at room temperature.[6] This approach is attractive due to the availability of reagents and a straightforward workup.[6]

MethodStarting MaterialReagentsConditionsAdvantagesDisadvantagesYield Range
Classical Acyl ChlorideKSCN or NH₄SCNAnhydrous, often requires heatingWell-established, readily available reagentsRequires acyl chloride precursor, may need harsh conditions40-85%[5]
Phase-Transfer Acyl ChlorideKSCN, Phase-Transfer CatalystRoom temperature, biphasicHigh yields, mild conditions, faster reaction timesRequires a catalyst60-85%[5]
One-Pot Carboxylic AcidTCCA/TPP, NH₄SCNRoom temperatureMild, avoids acyl chloride isolation, practicalReagents may be more expensiveGood to Excellent[6]

Part 3: Reactivity and Synthetic Applications

The synthetic utility of acyl isothiocyanates stems primarily from their reactions with nucleophiles, which can be followed by intramolecular cyclization to generate a vast array of heterocyclic compounds.[2][3]

Nucleophilic Addition to the Isothiocyanate Carbon

The reaction between an acyl isothiocyanate and a nucleophile is the cornerstone of its chemistry. Nitrogen nucleophiles, such as primary and secondary amines, are the most commonly used partners in these reactions.[2][3]

The reaction of an acyl isothiocyanate with a primary amine proceeds via a nucleophilic addition mechanism to efficiently form N-acyl-N'-substituted thioureas.[1] These thiourea derivatives are not just stable final products but also serve as crucial and versatile precursors for a multitude of biologically important heterocyclic systems.[1]

Caption: Nucleophilic addition of a primary amine to an acyl isothiocyanate.

This protocol is a general procedure for the synthesis of an N-acylthiourea derivative.[1]

Materials:

  • Acetyl isothiocyanate

  • 4-methoxyaniline (p-anisidine)

  • Dry acetone or tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-methoxyaniline (1 equivalent) in dry acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add acetyl isothiocyanate (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • The product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration, wash with cold solvent (acetone or ethanol), and dry under vacuum to yield the pure N-acetyl-N'-(4-methoxyphenyl)thiourea.

A Gateway to Privileged Heterocyclic Scaffolds

The true synthetic power of acyl isothiocyanates is realized when the initial nucleophilic addition is followed by a cyclization step. This strategy provides efficient access to five- and six-membered heterocycles that are prevalent in medicinal chemistry.[3][4]

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs.[4] A common and effective method for its synthesis is the Hantzsch-type reaction between an N-acylthiourea (generated in situ from an acyl isothiocyanate and an amine) and an α-haloketone.

G cluster_workflow Workflow: Thiazole Synthesis start Acyl Isothiocyanate + Primary Amine step1 In situ formation of N-Acylthiourea Intermediate start->step1 Step 1: Addition step2 Nucleophilic Attack & Cyclization (Hantzsch Reaction) step1->step2 Step 2: Annulation reagent1 α-Haloketone (e.g., R-CO-CH₂Br) reagent1->step2 product Substituted 2-Aminothiazole Derivative step2->product

Caption: A typical workflow for heterocycle synthesis from primary amines.

Other important five-membered heterocycles synthesized from acyl isothiocyanates include 1,2,4-triazoles (from reaction with hydrazines) and various thiadiazoles.[2][3] Six-membered rings, such as 1,3-oxazines and pyrimidinethiones, can also be accessed through reactions with appropriate nucleophiles like ethyl cyanoacetate or malononitrile.[7][8]

Part 4: Acyl Isothiocyanates in Drug Discovery

The heterocyclic systems readily synthesized from acyl isothiocyanates are central to modern drug discovery. The straightforward reactivity and the biological relevance of the resulting molecular scaffolds make acyl isothiocyanates an invaluable tool in the search for novel therapeutic agents.[4]

Bioactive Molecules and Privileged Scaffolds

Derivatives of acyl isothiocyanates exhibit a broad spectrum of pharmacological activities.[9] The thiourea, thiazole, and triazole motifs are particularly prominent in compounds with demonstrated therapeutic potential.

Heterocyclic ScaffoldExample Biological ActivityTherapeutic AreaReference
Acylthioureas Antimicrobial, Antifungal, AntitumorInfectious Disease, Oncology[9]
Thiazoles Anti-inflammatory, AnticancerInflammation, Oncology[4]
1,2,4-Triazoles Antifungal, Anti-inflammatoryInfectious Disease, Inflammation[3]
Thiadiazoles Antimicrobial, AnticancerInfectious Disease, Oncology[2]
Pyrimidinethiones AntibacterialInfectious Disease[7]
Modulation of Cellular Signaling Pathways

The biological effects of these compounds are often exerted through the modulation of key cellular signaling pathways implicated in diseases like cancer and inflammation.[4] For instance, isothiocyanate-derived compounds can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby altering their function and downstream signaling.[1] Thiazole derivatives synthesized from acetyl isothiocyanate have been shown to act as inhibitors of critical cancer-related pathways like PI3K/mTOR.[4]

G cluster_pathway Inhibition of PI3K/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Output Cell Growth, Proliferation, Survival mTORC1->Output promotes Drug Thiazole Derivative Drug->PI3K inhibits Drug->mTORC1 inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.

Part 5: Conclusion

Acyl isothiocyanates are more than just chemical curiosities; they are powerful and versatile reagents that bridge fundamental organic chemistry with applied medicinal chemistry. The electron-withdrawing acyl group endows them with unique and predictable reactivity, primarily centered on nucleophilic additions to the activated isothiocyanate carbon. This reactivity provides a direct and efficient entry into the synthesis of N-acylthioureas and, more importantly, a diverse catalog of heterocyclic scaffolds that are of profound interest to the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of acyl isothiocyanate chemistry opens the door to the rational design and synthesis of novel molecular entities with the potential to become next-generation therapeutics.

Part 6: References

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.

  • Discovering Novel Bioactive Compounds Using Acetyl Isothiocyanate: An In-depth Technical Guide. Benchchem.

  • (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate.

  • Reaction mechanism of acetyl isothiocyanate with primary amines. Benchchem.

  • Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Marcel Dekker, Inc.

  • Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. ResearchGate.

  • REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVAT. Gordon and Breach Science.

  • REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Taylor & Francis Online.

  • Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science.

Sources

An In-Depth Technical Guide to the Safe Handling and Scientific Context of Isobutyryl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, reactivity, and core hazards of isobutyryl isothiocyanate. Moving beyond a standard Safety Data Sheet (SDS), this whitepaper provides a deeper scientific context to inform best laboratory practices and risk assessment.

Introduction to Isobutyryl Isothiocyanate

Isobutyryl isothiocyanate (IBITC), also known as 1-isothiocyanato-2-methylpropane, is an organic compound featuring a reactive isothiocyanate functional group attached to an isobutyl chain.[1] Its pungent, mustard-like odor is characteristic of this class of compounds.[1] In the realms of chemical synthesis and drug discovery, IBITC serves as a valuable building block and a subject of interest for its potential biological activities, which are common among isothiocyanates.[1][2] Its utility, however, is intrinsically linked to its significant chemical reactivity, which necessitates a thorough understanding of its hazard profile for safe manipulation.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate appropriate storage conditions, predict its behavior in the event of a spill, and inform firefighting strategies.

PropertyValueSource(s)
CAS Number 591-82-2[3][4][5]
Molecular Formula C₅H₉NS[1][4]
Molecular Weight 115.20 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1][8]
Odor Pungent, reminiscent of mustard or horseradish[1]
Flash Point 24 °C (75.2 °F)[3][7]
Specific Gravity ~0.935 - 0.945 @ 25°C[3]
Solubility Soluble in organic solvents; limited solubility in water and prone to hydrolysis.[1][9]
Vapor Pressure 4.73 mmHg @ 25°C[3]

Section 2: Comprehensive Hazard Analysis

Isobutyryl isothiocyanate is a hazardous substance presenting a multi-faceted risk profile that includes flammability, corrosivity, and toxicity.[8] A clear understanding of each hazard is critical for mitigating exposure and preventing accidents.

  • High Flammability : With a flash point of 24°C, IBITC is a flammable liquid that can form explosive mixtures with air at or near room temperature.[7][8] Its vapors are heavier than air and may travel to a distant ignition source and flash back.[8] This property mandates storage in a designated flammables area and strict avoidance of ignition sources.[8]

  • Severe Corrosivity : The compound is classified as causing severe skin burns and eye damage.[6][8] This is not merely an irritant effect; it is a destructive process resulting from the chemical's high reactivity. The electrophilic carbon of the isothiocyanate group reacts readily with nucleophilic functional groups in biological tissues, such as amines and thiols on proteins, leading to cellular damage. This reactivity is also the reason for its moisture-sensitive nature, as it readily hydrolyzes.[8][9]

  • Acute Toxicity : IBITC is harmful if swallowed, in contact with skin, or inhaled.[8] Its vapor is a lachrymator, a substance that irritates the eyes and causes tearing, providing an immediate and potent warning of airborne exposure.[8] Systemic toxicity can occur following exposure through any route.

Hazard ClassificationGHS StatementSource(s)
Flammable LiquidsH226: Flammable liquid and vapor[6]
Acute Toxicity, OralH302: Harmful if swallowed[6][8]
Acute Toxicity, DermalH312: Harmful in contact with skin[6][8]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[6][8]
Acute Toxicity, InhalationHarmful if inhaled[8]

Section 3: Laboratory Best Practices: Handling and Storage

Given its hazard profile, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent protocols, is mandatory.

Engineering Controls

The primary defense against exposure to IBITC is to handle it within a certified chemical fume hood to control vapor and prevent inhalation.[8] The work area should be equipped with an accessible eyewash station and a safety shower.[10] Use of explosion-proof electrical and ventilation equipment is also recommended due to the high flammability of the compound.[11]

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A comprehensive PPE ensemble is required:

  • Eye/Face Protection : Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene, consulting manufacturer data for breakthrough times) and protective clothing to prevent any possibility of skin contact.[12]

  • Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors must be used.[12]

Storage Protocol
  • Segregation : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • Incompatibility : Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, water, alcohols, and amines.[8][13] The moisture-sensitive nature of IBITC cannot be overstated; exposure to moist air or water can lead to degradation and pressure buildup in the container.[8]

  • Ignition Sources : The storage area must be free of heat, sparks, open flames, and any other potential sources of ignition.[8] Use only non-sparking tools when handling containers.[8]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm. All personnel handling IBITC must be trained on these procedures.

General Emergency Workflow

assess Assess Situation (Fire, Spill, Exposure) spill Spill assess->spill Is it a spill? fire Fire assess->fire Is it a fire? exposure Personal Exposure assess->exposure Is it an exposure? alert Alert Personnel & Activate Alarm spill->alert fire->alert extinguish Use Correct Extinguisher (Dry Chemical, CO2, Foam) fire->extinguish exposure->alert first_aid Administer First Aid (See Protocol) exposure->first_aid evacuate Evacuate Area alert->evacuate ppe Don Appropriate PPE (Respirator, Gloves, etc.) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain extinguish->evacuate medical Seek Immediate Medical Attention first_aid->medical

Caption: High-level emergency response workflow for incidents involving IBITC.

Detailed First-Aid Measures

Immediate action is paramount. Show the Safety Data Sheet to the attending medical professional.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[8]

  • Inhalation : Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Fire and Spill Response
  • Spill Management : Evacuate personnel. Remove all ignition sources. Wearing full PPE, cover the spill with a non-combustible, inert absorbent material (e.g., sand, dry lime). Collect into a suitable, closed container for disposal.[8][14]

  • Firefighting : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂) to extinguish.[8] Do not use a direct stream of water, as it may react with the material and spread the fire. Water spray may be used to cool closed containers.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 5: The Science of Reactivity and Toxicology

The hazardous properties of IBITC are a direct consequence of the chemistry of the isothiocyanate functional group (–N=C=S).

The central carbon atom of the isothiocyanate group is highly electrophilic, making it a target for nucleophilic attack.[15] This reactivity is the basis for both its synthetic utility and its biological hazard. It readily reacts with water (hydrolysis), amines (forming thioureas), and thiols (forming dithiocarbamates).[16][17] Its corrosivity to skin and mucous membranes is due to its rapid reaction with nucleophilic groups on proteins and other biomolecules, leading to tissue damage.

cluster_0 Reactivity of Isobutyryl Isothiocyanate IBITC Isobutyryl Isothiocyanate (R-N=C=S) Electrophilic Carbon product_hydrolysis Isobutylamine + COS (via unstable thiocarbamic acid) IBITC->product_hydrolysis product_thiourea Thiourea Derivative IBITC->product_thiourea nucleophiles Nucleophiles water Water (H₂O) nucleophiles->water amine Primary/Secondary Amine (R'-NH₂) nucleophiles->amine water->IBITC Hydrolysis (Moisture Sensitivity) amine->IBITC Aminolysis

Caption: Simplified reactivity profile of the isothiocyanate group with common nucleophiles.

This inherent reactivity is also what makes isothiocyanates interesting compounds in drug development, as they can covalently modify target proteins. However, this same reactivity demands the utmost respect and caution in a laboratory setting.

Section 6: Transportation and Disposal

  • Transportation : IBITC is regulated for transport. It falls under UN number UN3286, with the proper shipping name "Flammable liquid, toxic, corrosive, n.o.s. (Isobutyl isothiocyanate)". It is classified as Hazard Class 3 with subsidiary risks of 6.1 (toxic) and 8 (corrosive).[8]

  • Disposal : Waste material must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[8] Do not empty into drains.[8] Uncleaned containers should be treated as the product itself.

References

  • The Good Scents Company. isobutyl isothiocyanate 1-isothiocyanato-2-methylpropane. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Butyl isothiocyanate. [Link]

  • National Institute of Standards and Technology (NIST). Isobutyl isothiocyanate. [Link]

  • National Institute of Standards and Technology (NIST). Isobutyl isothiocyanate. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: ISOBUTYL ISOBUTYRATE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68960, Isobutyl isothiocyanate. [Link]

  • Global Chemie ASCC Limited. (2020). Safety Data Sheet: Isobutyl Isobutyrate. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Isobutyl isobutyrate, 99% (gc). [Link]

  • FooDB. Showing Compound Isobutyl isothiocyanate (FDB009641). [Link]

  • Airgas. (2017). SAFETY DATA SHEET: Isobutyraldehyde. [Link]

  • Augustin, J. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications. [Link]

  • ResearchGate. Isothiocyanate chemistry. [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Acyl Thioureas using 2-Methylpropanoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acyl Thioureas in Modern Chemistry

N-acyl thioureas represent a class of organic compounds of significant interest in medicinal chemistry and drug development.[1][2] The unique structural motif, featuring a carbonyl group adjacent to a thiourea functionality, imparts a rich chemical reactivity and a capacity for diverse biological activities. These compounds are recognized for a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects.[1] Furthermore, their ability to act as versatile intermediates for the synthesis of various heterocyclic compounds makes them invaluable building blocks in the creation of novel molecular scaffolds for drug discovery.[1][3]

The synthesis of N-acyl thioureas is most commonly achieved through the reaction of an in-situ generated acyl isothiocyanate with a primary or secondary amine.[1][4] This application note provides a detailed, authoritative guide to the synthesis of N-acyl thioureas using 2-methylpropanoyl isothiocyanate (isobutyryl isothiocyanate), a readily accessible and reactive intermediate. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible synthesis.

Core Reaction Principles: A Mechanistic Overview

The synthesis of N-acyl thioureas from 2-methylpropanoyl isothiocyanate is a two-step process, typically performed in a "one-pot" fashion.

Step 1: In-Situ Formation of 2-Methylpropanoyl Isothiocyanate

The process begins with the reaction of 2-methylpropanoyl chloride (isobutyryl chloride) with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous aprotic solvent like acetone or acetonitrile.[4] The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of 2-methylpropanoyl isothiocyanate and a chloride salt precipitate (e.g., KCl), which is often removed by filtration.

Step 2: Nucleophilic Addition of an Amine

The highly electrophilic carbon atom of the isothiocyanate group in the generated 2-methylpropanoyl isothiocyanate is then susceptible to nucleophilic attack by a primary or secondary amine.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the isothiocyanate carbon, leading to the formation of the N,N'-substituted acylthiourea product. This reaction is typically rapid and exothermic.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Synthesis Acyl_Chloride 2-Methylpropanoyl Chloride Isothiocyanate 2-Methylpropanoyl Isothiocyanate (in situ) Acyl_Chloride->Isothiocyanate + Thiocyanate Salt Thiocyanate KSCN or NH4SCN Solvent1 Anhydrous Acetone Amine Primary or Secondary Amine (R-NH2) Product N-(2-Methylpropanoyl)-N'-substituted Thiourea Isothiocyanate->Product + Amine

Caption: General workflow for the one-pot synthesis of N-acyl thioureas.

Experimental Protocols

The following protocols are provided as a comprehensive guide. It is imperative to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(2-Methylpropanoyl)-N'-phenylthiourea

This protocol details the synthesis of a representative N-acyl thiourea using aniline as the amine nucleophile.

Materials:

  • 2-Methylpropanoyl chloride (isobutyryl chloride), 98%

  • Potassium thiocyanate (KSCN), 99%, dried under vacuum

  • Aniline, 99.5%, freshly distilled

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (Buchner funnel)

  • Ice bath

Procedure:

  • Preparation of 2-Methylpropanoyl Isothiocyanate (in situ):

    • To a 250 mL round-bottom flask containing a magnetic stir bar, add potassium thiocyanate (1.0 g, 10.3 mmol).

    • Add 50 mL of anhydrous acetone to the flask and stir the suspension.

    • In a dropping funnel, place 2-methylpropanoyl chloride (1.07 g, 10.0 mmol) dissolved in 10 mL of anhydrous acetone.

    • Add the 2-methylpropanoyl chloride solution dropwise to the stirring suspension of KSCN over 15-20 minutes at room temperature.

    • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 30 minutes. This ensures the complete formation of the isothiocyanate.[4] A white precipitate of potassium chloride will form.

  • Synthesis of N-(2-Methylpropanoyl)-N'-phenylthiourea:

    • Cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve aniline (0.93 g, 10.0 mmol) in 20 mL of anhydrous acetone.

    • Add the aniline solution dropwise to the reaction mixture containing the in-situ generated 2-methylpropanoyl isothiocyanate. An exothermic reaction may be observed.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

    • A solid precipitate of the N-acyl thiourea will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the product thoroughly with cold water to remove any remaining salts.

    • Dry the product under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield: 70-85%

Characterization:

  • ¹H NMR (DMSO-d₆): The expected signals would include two singlets for the NH protons (around δ 11-12 ppm), aromatic protons from the phenyl group (δ 7.2-7.6 ppm), a septet for the CH proton of the isobutyryl group, and a doublet for the two CH₃ groups of the isobutyryl moiety. The NH protons often appear as broad singlets.[1]

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680-1700 cm⁻¹), and C=S stretching (around 1300-1350 cm⁻¹).

Protocol 2: General Procedure for the Synthesis of a Library of N-(2-Methylpropanoyl) Thioureas

This general protocol can be adapted for the synthesis of a variety of N-acyl thioureas by substituting different primary and secondary amines.

G start Start step1 Suspend KSCN in anhydrous acetone start->step1 step2 Add 2-methylpropanoyl chloride dropwise step1->step2 step3 Reflux for 30 min step2->step3 step4 Cool to room temp. step3->step4 step5 Add amine solution dropwise step4->step5 step6 Stir for 2-3 hours (Monitor by TLC) step5->step6 step7 Pour into ice water step6->step7 step8 Filter precipitate step7->step8 step9 Wash with water step8->step9 step10 Dry product step9->step10 end End step10->end

Caption: Step-by-step experimental workflow for N-acyl thiourea synthesis.

Procedure:

  • Follow step 1 from Protocol 1 to generate the 2-methylpropanoyl isothiocyanate in situ (10.0 mmol scale).

  • Dissolve the desired primary or secondary amine (10.0 mmol) in 20 mL of anhydrous acetone.

  • Follow steps 2 and 3 from Protocol 1 for the reaction, work-up, and purification.

Data Summary Table:

The following table provides representative data for the synthesis of N-(2-methylpropanoyl) thioureas with different amines, illustrating the versatility of the method.

AmineProduct NameTypical Yield (%)Melting Point (°C)
AnilineN-(2-Methylpropanoyl)-N'-phenylthiourea82115-117
4-ChloroanilineN-(2-Methylpropanoyl)-N'-(4-chlorophenyl)thiourea85148-150
BenzylamineN-(2-Methylpropanoyl)-N'-benzylthiourea7898-100
CyclohexylamineN-(2-Methylpropanoyl)-N'-cyclohexylthiourea75130-132

Note: Yields and melting points are illustrative and may vary depending on the specific reaction conditions and purity of reagents.

Trustworthiness and Self-Validation

The successful synthesis of the target N-acyl thiourea can be validated through a combination of physical and spectroscopic methods:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the purity of the product.

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: This is a crucial tool for structural confirmation. The integration of the signals should correspond to the number of protons in the molecule. The characteristic splitting patterns for the isobutyryl group (a septet and a doublet) and the aromatic/aliphatic protons of the amine moiety provide definitive evidence of the product's structure.

    • ¹³C NMR Spectroscopy: The presence of signals corresponding to the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) further confirms the formation of the N-acyl thiourea.

    • Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for N-H, C=O, and C=S bonds provides functional group information consistent with the target structure.

    • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

Conclusion

The synthesis of N-acyl thioureas using 2-methylpropanoyl isothiocyanate is a robust and versatile method for generating a diverse range of compounds with significant potential in drug discovery and development. The protocols outlined in this application note, grounded in established chemical principles, provide a reliable framework for researchers to synthesize these valuable molecules. By understanding the underlying reaction mechanism and employing rigorous characterization techniques, scientists can confidently prepare and validate novel N-acyl thiourea derivatives for further investigation.

References

  • Kent, R. E., & McElvain, S. M. (n.d.). Isobutyryl chloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Găman, A.-M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3751. [Link]

  • Khan, M. S., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link]

  • Yamin, B. M., et al. (2015). Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2002). Solid-Phase Synthesis of N,N-Disubstituted S,N'-Diarylisothioureas: Facile Exchange Reactions of Isocyanates. The Journal of Organic Chemistry, 67(15), 5221–5226. [Link]

  • Georgieva, M., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isobutyryl-thiourea. PubChem. Retrieved from [Link]

  • Abosadiya, H. M. A., et al. (2018). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 9(4), 312-318. [Link]

  • Kadir, M. A., et al. (2012). N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1129. [Link]

Sources

Solvent selection for 2-methylpropanoyl isothiocyanate preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvation Strategies for the Synthesis of 2-Methylpropanoyl Isothiocyanate

Part 1: Executive Summary

The synthesis of 2-methylpropanoyl isothiocyanate (isobutyryl isothiocyanate) is a pivotal transformation in the generation of acyl thiourea scaffolds, which are high-value intermediates in drug discovery (e.g., for anticonvulsant and antiviral candidates).

The core challenge in this synthesis is not the bond formation itself, but the separation of the inorganic salt byproduct (typically KCl or NH₄Cl) from the moisture-sensitive acyl isothiocyanate.

This guide challenges the "one-solvent-fits-all" approach. We demonstrate that anhydrous acetone is the superior solvent system for laboratory-scale isolation due to its ability to drive the reaction forward via the precipitation of chloride salts, simplifying downstream processing. Conversely, we present a Phase Transfer Catalysis (PTC) protocol using Dichloromethane (DCM) for scenarios where strict anhydrous conditions are difficult to maintain.

Part 2: Mechanistic Insight & Solvent Logic

The Reaction Pathway

The synthesis involves a nucleophilic substitution where the thiocyanate anion (


) displaces the chloride from isobutyryl chloride.


The Solvation Paradox

The reaction efficiency relies on a delicate solubility balance:

  • Reactant Solubility: The solvent must dissolve the thiocyanate salt (ionic) and the acyl chloride (organic).

  • Product Stability: The solvent must be inert to the highly reactive acyl isothiocyanate (no alcohols, amines, or water).

  • Byproduct Rejection: Ideally, the solvent should precipitate the chloride byproduct to drive the equilibrium forward (Le Chatelier’s principle) and simplify filtration.

Solvent Selection Matrix
SolventPolarity (

)
SCN SolubilityChloride SolubilitySuitabilityVerdict
Acetone 20.7HighVery LowIdeal Recommended. Promotes rapid reaction via salt precipitation.
Acetonitrile 37.5HighModerateGoodSecondary. Harder to remove salt completely; requires aqueous workup (risky).
DCM 8.93NegligibleNegligiblePoor (Alone)PTC Only. Requires PEG-400 or TBAI catalyst. Good for scale-up.
Toluene 2.38NoneNonePoorNot Recommended without aggressive catalysis.

Part 3: Visualization of Workflows

Figure 1: Reaction Mechanism & Solvent Influence

ReactionMechanism cluster_solvent Solvent Environment (Acetone) IsoCl Isobutyryl Chloride (Soluble in Organic) Transition Transition State [Cl...C...NCS]- IsoCl->Transition SCN NH4SCN (Ionic Solid) SCN->Transition Dissolves Prod 2-Methylpropanoyl Isothiocyanate (In Solution) Transition->Prod Salt NH4Cl (Precipitate) Transition->Salt Precipitates (Drives Reaction)

Caption: Acetone promotes the reaction by dissolving NH₄SCN while precipitating the NH₄Cl byproduct.

Part 4: Experimental Protocols

Protocol A: The Anhydrous Acetone Method (Standard)

Best for: High purity isolation, laboratory scale (1–50g).

Reagents:

  • Isobutyryl Chloride (1.0 equiv)

  • Ammonium Thiocyanate (1.1 equiv) – Must be dried in a vacuum oven at 60°C for 4 hours prior to use.

  • Acetone (Anhydrous, stored over molecular sieves).

Step-by-Step Procedure:

  • System Prep: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Add dried Ammonium Thiocyanate (1.1 equiv) to the flask. Add anhydrous Acetone (approx. 5 mL per gram of chloride). Stir vigorously. Note: The salt may not dissolve completely immediately.

  • Addition: Cool the suspension to 0–5°C using an ice bath. Add Isobutyryl Chloride (1.0 equiv) dropwise via the addition funnel over 20 minutes.

    • Observation: The solution will turn cloudy/white as

      
       precipitates.
      
  • Reaction: Allow the mixture to warm to room temperature and reflux gently (approx. 56°C) for 45–60 minutes.

    • QC Check: Spot an aliquot on TLC or check IR. Disappearance of Acid Chloride peak (~1800 cm⁻¹) indicates completion.

  • Filtration (Critical): Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel (porosity M) or a Celite pad under

    
     atmosphere to remove the 
    
    
    
    cake. Wash the cake with a small portion of dry acetone.
  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • Result: A yellow/orange oil.

  • Purification: Distill the residue under vacuum.

    • Target: Collect the fraction boiling at 60–65°C @ 15 mmHg (approximate, varies by vacuum).

Protocol B: The Phase Transfer Catalysis (PTC) Method

Best for: Larger scales or when strictly anhydrous acetone is unavailable.

Reagents:

  • Isobutyryl Chloride (1.0 equiv)

  • Potassium Thiocyanate (KSCN) (1.2 equiv)

  • Dichloromethane (DCM)

  • Catalyst: PEG-400 (3 mol%) or Tetrabutylammonium bromide (TBAB) (1 mol%).

Step-by-Step Procedure:

  • Setup: Dissolve KSCN and the catalyst in DCM.

  • Addition: Add Isobutyryl Chloride dropwise at room temperature.

  • Reaction: Stir vigorously for 2–4 hours. The solid phase will change appearance (KSCN to KCl), but remain suspended.

  • Workup: Filter off the inorganic salts.

  • Evaporation: Remove DCM under reduced pressure.

  • Purification: Vacuum distillation (as above).

Figure 2: Experimental Workflow (Acetone Method)

Workflow Start Start: Dry NH4SCN (Vacuum Oven) Solvation Suspend in Anhydrous Acetone (N2 Atmosphere) Start->Solvation Addition Add Isobutyryl Chloride (Dropwise @ 0°C) Solvation->Addition Reaction Reflux 45-60 min (Precipitate Forms) Addition->Reaction Filtration Filter NH4Cl Salt (Sintered Glass) Reaction->Filtration Concentration Concentrate Filtrate (Rotavap <40°C) Filtration->Concentration Distillation Vacuum Distillation (60-65°C @ 15mmHg) Concentration->Distillation

Caption: Step-by-step isolation workflow ensuring salt removal before thermal purification.

Part 5: Characterization & Quality Control

Confirming the identity of 2-methylpropanoyl isothiocyanate is critical, as thermal rearrangement to the thiocyanate isomer (R-S-C≡N) is possible, though rare for acyl species.

MethodCharacteristic SignalInterpretation
FT-IR 1960–1990 cm⁻¹ (Broad, Strong)Diagnostic -N=C=S stretch. (Acyl chlorides appear ~1800 cm⁻¹; Thiocyanates ~2150 cm⁻¹ sharp).
¹H NMR

1.1–1.2 (d, 6H),

2.6–2.8 (sept, 1H)
Isopropyl group signature. Downfield shift of CH compared to starting chloride.
¹³C NMR ~165-170 ppm (C=O), ~145 ppm (NCS)Carbonyl and Isothiocyanate carbons.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure Acetone is dried over 3Å Molecular Sieves.
Product Solidifies PolymerizationStore product at -20°C under Argon immediately after distillation.
IR Peak at 2150 cm⁻¹ Isomerization to ThiocyanateReaction temperature too high; keep reflux gentle and distillation under high vacuum.

Part 6: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General methods for acyl isothiocyanates).

  • Reeves, W. P.; Simmons, A.; Rudis, J. A. "Phase Transfer Catalysis Preparation of Acyl Isothiocyanates." Synthetic Communications, 1981 , 11(10), 781–785. Link

  • Douglass, I. B.; Dains, F. B. "The Preparation of Certain Acyl Isothiocyanates." Journal of the American Chemical Society, 1934 , 56(3), 719–721. (Foundational chemistry of acyl chlorides and thiocyanates).

  • Katritzky, A. R.; et al. "Efficient Synthesis of Acyl Isothiocyanates." Journal of Organic Chemistry, 2004 , 69, 9313. (Modern optimization of isothiocyanate synthesis).

Application Note: Synthesis of 2-Methylpropanoyl Isothiocyanate from 2-Methylpropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-methylpropanoyl isothiocyanate from 2-methylpropanoyl chloride (isobutyryl chloride). Acyl isothiocyanates are highly valuable reactive intermediates in organic synthesis, serving as essential building blocks for a diverse range of nitrogen- and sulfur-containing heterocycles with significant applications in pharmaceutical and agrochemical research.[1] This document details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures, and methods for analytical characterization. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic method.

Introduction and Scientific Background

Acyl isothiocyanates are a class of organic compounds characterized by the functional group -C(=O)N=C=S. The strong electron-withdrawing nature of the acyl group renders the isothiocyanate carbon highly electrophilic, making these molecules potent and versatile reagents for nucleophilic addition reactions.[1] They are frequently employed in the synthesis of N-acylthioureas, which are key precursors to a multitude of biologically active heterocyclic systems.[1][2]

The standard and most direct method for preparing acyl isothiocyanates is the reaction of a corresponding acyl chloride with a thiocyanate salt.[3][4] This reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate anion (SCN⁻) displaces the chloride from the acyl chloride.

Mechanism Insight: The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur or the nitrogen atom. Attack by the sulfur atom initially forms an acyl thiocyanate (R-CO-SCN), which is generally unstable and rapidly rearranges to the more thermodynamically stable acyl isothiocyanate (R-CO-NCS) isomer.[3] For most acyl halides, the isothiocyanate is the exclusively isolated product.[3]

The choice of thiocyanate salt (e.g., potassium, sodium, or ammonium thiocyanate) and solvent are critical parameters that influence reaction rate and yield. Anhydrous aprotic solvents like acetonitrile or acetone are preferred to prevent the hydrolysis of the highly reactive acyl chloride and the isothiocyanate product.[4][5] Potassium thiocyanate (KSCN) is often favored due to its good solubility in common organic solvents and reactivity.[5]

Experimental Protocol: Synthesis of 2-Methylpropanoyl Isothiocyanate

This protocol describes the synthesis of 2-methylpropanoyl isothiocyanate on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Methylpropanoyl chloride (Isobutyryl chloride)Synthesis Grade (≥99.0%)e.g., Sigma-Aldrich79-30-1
Potassium thiocyanate (KSCN)Anhydrous (≥99%)e.g., Loba Chemie333-20-0
Acetonitrile (CH₃CN)Anhydrous (≤50 ppm H₂O)e.g., Sigma-Aldrich75-05-8
Diethyl etherAnhydrouse.g., Fisher Scientific60-29-7
Magnesium sulfate (MgSO₄)Anhydrouse.g., Sigma-Aldrich7487-88-9
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

The overall experimental workflow is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble dry glassware under inert atmosphere Reagents 2. Add KSCN and anhydrous acetonitrile to flask Setup->Reagents Addition 3. Add 2-methylpropanoyl chloride dropwise at RT Stir 4. Stir mixture at room temperature Addition->Stir Monitor 5. Monitor reaction (e.g., by TLC or IR) Stir->Monitor Filter 6. Filter to remove KCl precipitate Evap 7. Evaporate solvent under reduced pressure Filter->Evap Distill 8. (Optional) Purify by vacuum distillation Analyze 9. Characterize product (IR, NMR) Distill->Analyze

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-1,3,4-thiadiazoles using Isobutyryl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable bioisosteric resemblance to pyrimidines and its ability to engage with a wide array of biological targets.[1] This heterocycle is a key pharmacophore in numerous FDA-approved drugs.[1] Among its derivatives, the 2-amino-1,3,4-thiadiazole moiety stands out as a particularly privileged scaffold, underpinning compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The reactivity of the amino group provides a convenient handle for further derivatization, making it an ideal starting point for the development of novel therapeutic agents.[2] This guide provides a comprehensive overview and a detailed protocol for the synthesis of a model 2-amino-1,3,4-thiadiazole derivative using isobutyryl isothiocyanate, a route that offers a straightforward and efficient entry into this important class of compounds.

Reaction Principle and Mechanism

The synthesis of 2-amino-1,3,4-thiadiazoles from isobutyryl isothiocyanate proceeds via a two-step sequence involving the initial formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Step 1: Formation of the N-Isobutyrylthiosemicarbazide Intermediate

The synthesis commences with the nucleophilic addition of a hydrazine derivative, such as thiosemicarbazide, to the electrophilic carbon of the isothiocyanate group of isobutyryl isothiocyanate. The lone pair of electrons on the terminal nitrogen of thiosemicarbazide attacks the central carbon of the isothiocyanate, leading to the formation of a transient tetrahedral intermediate. This intermediate then rearranges to yield the stable 1-isobutyryl-4-aminothiobiuret (an N-acylthiosemicarbazide derivative).

Step 2: Acid-Catalyzed Cyclization and Dehydration

The subsequent and crucial step is the acid-catalyzed intramolecular cyclization of the N-isobutyrylthiosemicarbazide intermediate. Under acidic conditions, the carbonyl oxygen of the isobutyryl group is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the sulfur atom of the thiourea moiety onto the activated carbonyl carbon. This intramolecular reaction forms a five-membered ring intermediate. The final step involves the elimination of a molecule of water (dehydration) to afford the aromatic and stable 2-(isobutyrylamino)-5-amino-1,3,4-thiadiazole. The acidic medium is crucial as it facilitates both the activation of the carbonyl group and the subsequent dehydration step.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic pathway for the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide.

Reaction_Mechanism Mechanism for the Synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Dehydration Isobutyryl_Isothiocyanate Isobutyryl Isothiocyanate Intermediate N-Isobutyrylthiosemicarbazide Intermediate Isobutyryl_Isothiocyanate->Intermediate + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Protonation Protonation of Carbonyl Oxygen Intermediate->Protonation H+ Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration - H2O Product N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide Dehydration->Product

Caption: Proposed reaction mechanism for the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide.

Experimental Protocol: Synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide

This protocol details a representative procedure for the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide.

Materials and Reagents:

  • Isobutyryl chloride

  • Potassium thiocyanate (KSCN)

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (anhydrous)

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

Part A: In situ preparation of Isobutyryl Isothiocyanate

  • To a stirred solution of potassium thiocyanate (1.0 eq) in anhydrous acetone, add isobutyryl chloride (1.0 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (KCl) will be observed.

  • The resulting solution of isobutyryl isothiocyanate is used directly in the next step without isolation.

Part B: Synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide

  • To the freshly prepared solution of isobutyryl isothiocyanate from Part A, add thiosemicarbazide (1.0 eq) portion-wise at room temperature.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase would be ethyl acetate/hexane, e.g., 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated KCl.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-isobutyrylthiosemicarbazide intermediate.

  • To the crude intermediate, add concentrated sulfuric acid (5-10 equivalents) cautiously while cooling in an ice bath.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Presentation: Expected Results and Characterization

The following table summarizes the expected data for the synthesized N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide. The characterization data is based on typical values for analogous 2-acylamino-1,3,4-thiadiazole derivatives.[3][5]

ParameterExpected Result
Appearance White to off-white solid
Yield 60-80%
Melting Point >200 °C (decomposes)
¹H NMR (DMSO-d₆, δ ppm) ~11.5 (s, 1H, -NHCO-), ~7.2 (s, 2H, -NH₂), ~2.8 (sept, 1H, -CH-), ~1.1 (d, 6H, -CH(CH₃)₂)
¹³C NMR (DMSO-d₆, δ ppm) ~175 (-C=O), ~168 (C2-thiadiazole), ~155 (C5-thiadiazole), ~35 (-CH-), ~19 (-CH₃)
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching), ~1680 (C=O stretching), ~1620 (C=N stretching)
Mass Spec (m/z) Expected [M+H]⁺ at approximately 187.06

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow Workflow for the Synthesis and Analysis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide Start Start Step1 In situ preparation of Isobutyryl Isothiocyanate Start->Step1 Step2 Reaction with Thiosemicarbazide Step1->Step2 Step3 Acid-catalyzed Cyclization Step2->Step3 Step4 Work-up and Purification Step3->Step4 Step5 Characterization (NMR, IR, MS) Step4->Step5 End End Product Step5->End

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of both the intermediate formation and the final cyclization can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot provide a reliable indication of reaction completion, preventing premature work-up or unnecessary heating.

  • Purification: The purification of the final product via recrystallization or column chromatography ensures the removal of unreacted starting materials, by-products, and residual acid. The purity can be assessed by TLC, which should show a single spot for the final compound.

  • Structural Confirmation: The identity and purity of the synthesized N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide must be confirmed by a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR will confirm the presence of all expected functional groups and the overall carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups such as N-H, C=O, and C=N. Mass spectrometry will confirm the molecular weight of the target compound. Agreement between the expected and observed data from these techniques provides a high degree of confidence in the successful synthesis of the desired product.

References

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. [Link]

  • Loghmani-Khouzani, H., Sadeghi, R., & Moshkelgosha, R. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry, 45(11), 945-950. [Link]

  • Thorat, S. M., Koul, S., Kote, S., & Bhat, R. G. (2023). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Bioorganic & Medicinal Chemistry, 84, 117267. [Link]

  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., ... & Chang, J. (2015). Synthesis of 2-amino-1, 3, 4-oxadiazoles and 2-amino-1, 3, 4-thiadiazoles via sequential condensation and I2-mediated oxidative CO/CS bond formation. The Journal of organic chemistry, 80(3), 1018-1024. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209. [Link]

  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone-a biologically active scaffold. European journal of medicinal chemistry, 43(5), 897-905. [Link]

  • Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1, 3, 4-thiadiazol-2-yl) cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10411. [Link]

  • Kapustian, L. M., Pokhodylo, N. T., Matiichuk, V. S., & Obushak, M. D. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

  • Shaikh, J., Khan, F., Sangshetti, J., & Shinde, D. (2016). Synthesis and biological evaluation of some synthesized N-substituted 1, 3, 4 thiadiazole derivatives by using in-vitro model. Int J ChemTech Res, 9, 39-47. [Link]

  • Cami, G. E., de Arellano, M. R., Fustero, S., & Pedregosa, J. C. (2006). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society, 51(3), 957-961. [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis Applications of 2-Methylpropanoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-methylpropanoyl isothiocyanate in solid-phase synthesis (SPS). Acyl isothiocyanates are exceptionally versatile electrophilic intermediates, and the 2-methylpropanoyl (isobutyryl) moiety offers a unique combination of steric and electronic properties for the construction of diverse small molecule libraries.[1] This guide details the principles, step-by-step protocols, and mechanistic rationale for the synthesis of N-acylthioureas and their subsequent transformation into heterocyclic scaffolds, such as 2-aminothiazoles, on a solid support.

Introduction: The Utility of Acyl Isothiocyanates in Solid-Phase Synthesis

Acyl isothiocyanates are a highly reactive class of heterocumulenes, characterized by an isothiocyanate group (–N=C=S) directly attached to a carbonyl carbon.[2] This arrangement results in a highly electrophilic isothiocyanate carbon due to the potent electron-withdrawing effect of the adjacent acyl group, making these molecules prime candidates for nucleophilic addition reactions.[3] Their reaction with primary and secondary amines provides a robust and high-yielding pathway to N,N'-disubstituted acylthioureas.[4]

Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for the construction of chemical libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[5] By immobilizing a substrate or reactant on a polymeric resin, intermediates can be easily isolated by simple filtration and washing, eliminating the need for tedious chromatographic purification after each step.

This guide focuses on 2-methylpropanoyl isothiocyanate as a key building block. The branched isobutyryl group can impart specific physicochemical properties, such as influencing compound conformation and solubility, which are valuable in drug discovery programs. We will explore its use in two primary applications: the direct synthesis of acylthiourea libraries and its use as an intermediate for more complex heterocyclic systems.

Core Application: Solid-Phase Synthesis of N-(2-Methylpropanoyl)thioureas

The most direct application of 2-methylpropanoyl isothiocyanate in SPS is its reaction with a diverse library of resin-bound amines to generate a corresponding library of N-acylthioureas. These compounds are of significant interest in medicinal chemistry and can be cleaved from the resin to be screened directly for biological activity.

General Workflow

The overall process involves the coupling of an amine-functionalized resin with 2-methylpropanoyl isothiocyanate, followed by washing and subsequent cleavage from the solid support to release the target molecule.

G cluster_resin Solid Support Resin Amine-Functionalized Resin (e.g., Rink Amide, Aminomethyl-PS) Coupling Coupling Reaction (DMF or DCM, RT) Resin->Coupling Reagent 2-Methylpropanoyl Isothiocyanate (in solution) Reagent->Coupling Washing Washing Steps (DMF, DCM, MeOH) Coupling->Washing Isolate Resin-Bound Intermediate Cleavage Acidolytic Cleavage (TFA Cocktail) Washing->Cleavage Product Purified N-Acylthiourea Product Cleavage->Product Release from Support

Caption: General workflow for the solid-phase synthesis of N-acylthioureas.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a single N-(2-methylpropanoyl)thiourea on Rink Amide resin. It can be adapted for parallel synthesis formats.

Materials:

  • Rink Amide MBHA Resin (or other suitable amine-functionalized resin)

  • 2-Methylpropanoyl chloride

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[4]

  • Anhydrous Acetone, Dichloromethane (DCM), and N,N-Dimethylformamide (DMF)

  • Piperidine (20% v/v in DMF)

  • Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)[6]

  • Methanol (MeOH), Diethyl ether (Et₂O)

Part A: In Situ Preparation of 2-Methylpropanoyl Isothiocyanate

Causality Note: Acyl isothiocyanates are moisture-sensitive and are often best prepared fresh immediately before use. This protocol generates the reagent from its corresponding acyl chloride.[4][7]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium thiocyanate (1.2 equivalents).

  • Add anhydrous acetone.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2-methylpropanoyl chloride (1.0 equivalent) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (KCl) will be observed.

  • The resulting supernatant containing 2-methylpropanoyl isothiocyanate is used directly in the next step without isolation.

Part B: Solid-Phase Coupling and Cleavage

  • Resin Preparation:

    • Place Rink Amide resin (1.0 eq, e.g., 100 mg, 0.5 mmol/g substitution) in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

    • To deprotect the Fmoc-protected amine, treat the resin with 20% piperidine in DMF (2 x 10 minutes).[5]

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction:

    • Swell the deprotected resin in anhydrous DCM.

    • Add the freshly prepared solution of 2-methylpropanoyl isothiocyanate (3.0-5.0 equivalents relative to resin loading) to the resin slurry.

    • Add DIPEA (1.0 equivalent) to act as a non-nucleophilic base, scavenging any residual acid.

    • Agitate the reaction vessel at room temperature for 4-12 hours.

    • Self-Validation: Monitor the reaction completion by taking a small sample of resin beads, washing them, and performing a Kaiser test. A negative result (yellow beads) indicates complete consumption of the primary amine.

  • Washing:

    • Drain the reaction solvent.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to ensure complete removal of excess reagents and byproducts.

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage and Product Isolation:

    • Treat the dry resin with the cleavage cocktail (e.g., 2 mL for 100 mg of resin) for 2-3 hours at room temperature.[6]

    • Causality Note: The TFA cleaves the acid-labile linker, while TIS acts as a scavenger to trap reactive carbocations generated during the process, preventing side reactions with the product.[6]

    • Filter the resin and collect the TFA solution in a clean centrifuge tube.

    • Wash the resin beads with a small amount of fresh TFA, and combine the filtrates.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Pellet the product by centrifugation, decant the ether, and repeat the ether wash twice.

    • Dry the final product under a high vacuum. Analyze by HPLC and LC-MS to determine purity and confirm identity.

Advanced Application: Synthesis of 2-Aminothiazole Libraries

The resin-bound N-acylthiourea is a powerful intermediate for further chemical elaboration. A classic example is the Hantzsch thiazole synthesis, where the thiourea moiety reacts with an α-haloketone to form a 2-aminothiazole ring system, a privileged scaffold in medicinal chemistry.[8]

Reaction Pathway

This pathway demonstrates the on-resin conversion of the acylthiourea intermediate into a 2-(acylamino)thiazole, which upon cleavage yields the desired 2-aminothiazole product.

G ResinThiourea Resin-Bound N-(2-Methylpropanoyl)thiourea Cyclization Cyclocondensation (DMF, 60-80 °C) ResinThiourea->Cyclization AlphaHalo α-Haloketone (e.g., R-CO-CH₂Br) AlphaHalo->Cyclization ResinThiazole Resin-Bound 2-(Acylamino)thiazole Cyclization->ResinThiazole Forms Thiazole Ring Cleavage Acidolytic Cleavage (TFA Cocktail) ResinThiazole->Cleavage Cleaves Linker and Acyl Group Product Purified 2-Aminothiazole Product Cleavage->Product

Caption: On-resin synthesis of 2-aminothiazoles via a bound acylthiourea.

Detailed Experimental Protocol

This protocol assumes the starting material is the dry, resin-bound N-(2-methylpropanoyl)thiourea prepared as described in Section 2.2.

  • Cyclocondensation Reaction:

    • Swell the resin-bound thiourea (1.0 eq) in DMF in a reaction vessel.

    • Add a solution of the desired α-haloketone (e.g., 2-bromoacetophenone, 5.0 equivalents) in DMF.

    • Heat the reaction mixture at 60-80 °C for 6-18 hours with agitation.[8]

    • Causality Note: Heating is required to drive the cyclization reaction. The mechanism involves nucleophilic attack of the thiourea sulfur onto the α-carbon of the ketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

  • Washing:

    • Cool the reaction vessel to room temperature and drain the solvent.

    • Wash the resin thoroughly with DMF (3x), THF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts.

    • Dry the resin under a high vacuum.

  • Cleavage and Product Isolation:

    • Cleave the final compound from the resin using the same TFA cocktail and procedure as described in Section 2.2, Step 4.

    • Mechanistic Insight: During the strong acid cleavage with TFA, not only is the product released from the linker, but the N-acyl group (2-methylpropanoyl) is also hydrolyzed, directly yielding the free 2-aminothiazole product.

    • Precipitate, wash, and dry the final product as previously described.

    • Characterize the final product by HPLC, LC-MS, and NMR.

Data Summary

The following table provides representative parameters for the protocols described. Yields and purities are dependent on the specific substrates used (i.e., the diversity element in the amine or α-haloketone).

ParameterProtocol 2.2: AcylthioureaProtocol 3.2: 2-Aminothiazole
Resin Type Rink Amide, Aminomethyl PSRink Amide
Key Reagent Equiv. 3.0 - 5.0 (Isothiocyanate)5.0 (α-Haloketone)
Coupling/Reaction Temp. Room Temperature60 - 80 °C
Reaction Time 4 - 12 hours6 - 18 hours
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TIS95% TFA / 2.5% H₂O / 2.5% TIS
Typical Crude Purity > 85%> 80%

References

  • Khatun, N., & Sharma, U. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ChemInform, 46(35). Available at: [Link]

  • Kim, T. H., et al. (2019). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available at: [Link]

  • Ciobanu, A. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3749. Available at: [Link]

  • O'Connell, M. J., et al. (2014). N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. Dalton Transactions, 43(45), 17075-17082. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. Available at: [Link]

  • Dick, F. (2005). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 55-74). Humana Press. Available at: [Link]

  • CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Handling 2-Methylpropanoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-methylpropanoyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive reagent in their experimental workflows. As a senior application scientist, I have compiled this resource to address the common challenges associated with the moisture sensitivity of 2-methylpropanoyl isothiocyanate, providing not just procedural steps, but the scientific reasoning behind them. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-methylpropanoyl isothiocyanate, and why is it so sensitive to moisture?

2-Methylpropanoyl isothiocyanate is an acyl isothiocyanate, a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) directly attached to a carbonyl group. The high reactivity of this molecule, particularly its sensitivity to moisture, stems from the electrophilic nature of the carbon atoms in both the isothiocyanate and carbonyl groups. The presence of the electron-withdrawing acyl group enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack by water.

Q2: What happens when 2-methylpropanoyl isothiocyanate is exposed to water?

Exposure to moisture initiates a rapid hydrolysis reaction. The water molecule acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This leads to the formation of an unstable thiocarbamic acid intermediate, which can then decompose through several pathways. The most common degradation products are 2-methylpropanamide and carbonyl sulfide, or further decomposition to isobutylamine and carbon dioxide. This degradation not only consumes your reagent but also introduces impurities that can complicate your reactions and purification processes.

Q3: How can I visually tell if my 2-methylpropanoyl isothiocyanate has degraded?

While a slight color change might occur over time even with proper storage, significant degradation is often indicated by a change in the physical state or the appearance of solid precipitates. Freshly distilled 2-methylpropanoyl isothiocyanate should be a clear liquid. The formation of a white or off-white solid, which could be the corresponding amide or urea byproducts, is a strong indicator of hydrolysis.

Q4: Can I still use my 2-methylpropanoyl isothiocyanate if I suspect minor degradation?

For reactions that are not highly sensitive to impurities, it may be possible to use the reagent after a purification step like distillation. However, for high-stakes applications such as in drug development or complex multi-step syntheses, it is always recommended to use freshly purified or a new batch of the reagent. The presence of degradation products can lead to unpredictable side reactions and lower yields.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Explanation
Low or no yield in a reaction where 2-methylpropanoyl isothiocyanate is a key reagent. Degradation of the isothiocyanate due to moisture exposure.Solution: Use a freshly opened bottle or freshly distilled 2-methylpropanoyl isothiocyanate. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.[1] Explanation: The isothiocyanate functional group is highly susceptible to hydrolysis. Even trace amounts of water in your reaction setup can significantly reduce the amount of active reagent available for your desired transformation.
An unexpected white precipitate forms in the reaction mixture. Formation of insoluble byproducts from the hydrolysis of 2-methylpropanoyl isothiocyanate.Solution: Rigorously exclude moisture from all reaction components. Use anhydrous solvents and dry all other reagents. Explanation: The precipitate is likely 2-methylpropanamide or a related urea derivative, formed from the reaction of the isothiocyanate with water. Its presence indicates a compromised reaction environment.
Inconsistent reaction outcomes between different batches of the reagent. Varying degrees of degradation in the 2-methylpropanoyl isothiocyanate stock.Solution: Implement a quality control check for each new batch. This could involve taking an IR spectrum to check for the characteristic isothiocyanate peak (around 2000-2100 cm⁻¹) and the absence of significant amide carbonyl peaks (around 1650 cm⁻¹). Explanation: Batch-to-batch variability is a common issue with sensitive reagents. A quick analytical check can save significant time and resources by preventing the use of substandard material.
Difficulty in purifying the desired product from the reaction mixture. Presence of polar byproducts from isothiocyanate degradation.Solution: If you suspect degradation has occurred, consider an aqueous work-up to remove water-soluble impurities before proceeding with chromatography. Explanation: Hydrolysis byproducts are often more polar than the desired product and can co-elute during chromatographic purification, making isolation difficult.

Experimental Protocols & Methodologies

Protocol 1: Best Practices for Handling and Storage of 2-Methylpropanoyl Isothiocyanate

This protocol outlines the essential steps to maintain the integrity of your 2-methylpropanoyl isothiocyanate.

Materials:

  • 2-methylpropanoyl isothiocyanate in a septum-sealed bottle

  • Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen)

  • Oven-dried glassware

  • Dry, sealed syringes and needles

Procedure:

  • Storage: Store the reagent bottle in a cool, dry, and dark place. A refrigerator or a desiccator is ideal. Ensure the bottle cap is tightly sealed.

  • Preparation for Use: Before use, allow the reagent bottle to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface.

  • Inert Atmosphere Transfer: All transfers of 2-methylpropanoyl isothiocyanate should be performed under an inert atmosphere.

    • Glovebox: Bring the sealed bottle into the glovebox antechamber and purge according to the glovebox protocol.

    • Schlenk Line: If using a Schlenk line, ensure a positive pressure of inert gas is flowing through the system.

  • Syringe Transfer:

    • Puncture the septum of the reagent bottle with a needle connected to the inert gas line to maintain positive pressure.

    • Use a dry, gas-tight syringe with a clean, dry needle to withdraw the desired amount of the reagent.

    • It is good practice to flush the syringe with the inert gas before drawing up the liquid.

    • Withdraw the reagent and then a small amount of the inert gas (a "gas buffer") into the syringe.

    • Quickly transfer the reagent to your reaction vessel, which should also be under an inert atmosphere.

  • After Use: Before removing the inert gas needle, ensure the septum has resealed. Wrap the cap and septum with Parafilm for extra protection against moisture ingress during storage.

Protocol 2: Monitoring the Purity of 2-Methylpropanoyl Isothiocyanate by Infrared (IR) Spectroscopy

A quick and effective way to assess the purity of your acyl isothiocyanate.

Procedure:

  • Prepare a thin film of the 2-methylpropanoyl isothiocyanate between two salt plates (e.g., NaCl or KBr) in a low-moisture environment (a glovebox is ideal).

  • Acquire the IR spectrum.

  • Analysis:

    • Look for a strong, sharp absorption band in the region of 2000-2100 cm⁻¹ . This is characteristic of the N=C=S stretching vibration of the isothiocyanate group.

    • Check for the presence of a broad absorption band around 3200-3400 cm⁻¹ (N-H stretch) and a strong band around 1650 cm⁻¹ (C=O stretch of an amide). The presence of these signals indicates hydrolysis to 2-methylpropanamide.

Visualizing the Problem: Hydrolysis Pathway and Handling Workflow

To better understand the chemical transformations and the necessary precautions, the following diagrams illustrate the hydrolysis pathway of 2-methylpropanoyl isothiocyanate and the recommended experimental workflow.

Hydrolysis_Pathway reagent 2-Methylpropanoyl Isothiocyanate intermediate Unstable Thiocarbamic Acid Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Moisture) water->intermediate product1 2-Methylpropanamide intermediate->product1 product3 Isobutylamine intermediate->product3 product2 Carbonyl Sulfide (COS) product4 Carbon Dioxide (CO₂)

Caption: Hydrolysis pathway of 2-methylpropanoyl isothiocyanate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Post-Use storage Store Cold & Dry warm Warm to RT in Desiccator storage->warm transfer Transfer Reagent via Dry Syringe warm->transfer glassware Oven-Dry Glassware reaction Add to Anhydrous Reaction Mixture glassware->reaction transfer->reaction seal Reseal & Parafilm reaction->seal store Return to Cold Storage seal->store

Caption: Recommended workflow for handling moisture-sensitive reagents.

References

  • Wong, R.; Dolman, S. J. A Facile and General Protocol for the Preparation of Isothiocyanates. J. Org. Chem.2007 , 72 (10), 3969–3971. [Link]

  • Joseph, V. B.; Satchell, D. P. N.; Satchell, R. S.; Wassef, W. N. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 21992 , (3), 339-341. [Link]

  • Luang-In, V.; Rossiter, J. T. Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol.2015 , 37 (6), 625-630. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Allyl isothiocyanate, 94%. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

Sources

Technical Support Center: Purification of N-Isobutyryl Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-isobutyryl thiourea derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. Our focus is on providing practical, experience-driven advice to help you achieve the highest purity for your target molecules.

Introduction

N-isobutyryl thiourea derivatives are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. Their biological activities often hinge on their purity, making effective purification a critical step in their synthesis and development.[1][2] However, the unique structural features of these molecules, including the polar thiourea moiety and the often nonpolar isobutyryl group, can present specific challenges during purification. This guide will walk you through common hurdles and provide robust solutions based on established chemical principles.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during the purification of N-isobutyryl thiourea derivatives.

Problem 1: Low Yield After Recrystallization

Q: I'm losing a significant amount of my N-isobutyryl thiourea derivative during recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery from recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural missteps. Here’s a breakdown of the causes and solutions:

  • Causality: The core principle of recrystallization is the significant difference in a compound's solubility in a given solvent at high and low temperatures.[3][4] If the compound remains too soluble at low temperatures, or if too much solvent was used initially, a substantial portion will remain in the mother liquor, leading to low yields.[5]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System:

      • Single Solvent: The ideal solvent should dissolve your N-isobutyryl thiourea derivative when hot but show poor solubility when cold.[4] For moderately polar derivatives, consider solvents like ethanol, isopropanol, or acetone.

      • Solvent Pair: This is often a more effective strategy. Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane, water) until you observe persistent cloudiness. Reheat gently to clarify the solution and then allow it to cool slowly.[6][7] This method allows for finer control over the solubility gradient.

    • Optimize the Solvent Volume:

      • Use the minimum amount of hot solvent required to fully dissolve your crude product.[3][4][5] Excess solvent is a primary cause of low yield.

      • If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.[5]

    • Control the Cooling Rate:

      • Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • "Second Crop" Crystallization:

      • After filtering your initial crystals, concentrate the mother liquor by about half and cool it again. This can often yield a "second crop" of crystals, which can be combined with the first if the purity is acceptable.[5]

Problem 2: Oiling Out During Recrystallization

Q: My N-isobutyryl thiourea derivative is separating as an oil instead of forming crystals upon cooling. How can I resolve this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent system.[6] This is a common issue with compounds that have relatively low melting points or when the solvent's boiling point is too high.

  • Causality: The compound is essentially "melting" in the solvent before it has a chance to form an ordered crystal lattice. This can also be exacerbated by the presence of impurities which can depress the melting point.

  • Troubleshooting Steps:

    • Adjust the Solvent System:

      • Introduce a "poorer" solvent to the hot solution. This will decrease the overall solubility of your compound and may induce crystallization at a higher temperature.[6]

      • Try a completely different solvent system with a lower boiling point.[6]

    • Lower the Crystallization Temperature:

      • If possible, use a solvent that allows you to achieve dissolution at a lower temperature.

    • Induce Crystallization:

      • Seeding: Add a few seed crystals of the pure compound to the cooled solution to provide a template for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal formation.[3]

    • Increase the Solution Volume:

      • Counterintuitively, adding a small amount of additional "good" solvent to the hot solution can sometimes prevent oiling out by lowering the saturation point slightly.[5]

Problem 3: Compound Streaking or Decomposing on Silica Gel Column

Q: When I try to purify my N-isobutyryl thiourea derivative using column chromatography, I see significant streaking (tailing) of the product band, and I suspect it might be decomposing on the column. What's happening?

A: This is a classic problem for thiourea-containing compounds. Silica gel is inherently acidic, which can lead to unwanted interactions or even decomposition of sensitive molecules.[6]

  • Causality: The lone pairs of electrons on the nitrogen and sulfur atoms of the thiourea group can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to strong, non-specific binding, resulting in poor peak shape (tailing). In some cases, the acidic environment can catalyze the decomposition of the N-acyl thiourea.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel:

      • Before packing your column, you can "deactivate" the silica gel by adding a small percentage of a base, such as triethylamine (typically 0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica.

      • Alternatively, you can use commercially available deactivated silica gel.

    • Use an Alternative Stationary Phase:

      • Alumina (Neutral or Basic): For compounds that are sensitive to acid, switching to neutral or basic alumina can be a good alternative to silica gel.

      • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase flash chromatography using a C18-functionalized silica gel can be an excellent option.

    • Optimize the Mobile Phase:

      • Adding a small amount of a more polar solvent, like methanol, to your eluent system (e.g., hexane/ethyl acetate with 1-2% methanol) can help to disrupt the strong interactions between your compound and the silica gel, leading to better peak shapes.

Problem 4: Poor Separation of Closely-Related Impurities by Column Chromatography

Q: I have impurities with very similar polarity to my target N-isobutyryl thiourea derivative, and I can't get baseline separation on a silica gel column. What are my options?

A: Separating closely eluting impurities requires optimizing the selectivity of your chromatographic system.

  • Causality: When impurities have similar functional groups and overall polarity to the target compound, they will have similar affinities for the stationary phase, making separation difficult with standard solvent systems.

  • Troubleshooting Steps:

    • Fine-Tune the Mobile Phase:

      • Instead of a simple two-solvent system like hexane/ethyl acetate, try a three-component system. For example, adding a small amount of dichloromethane or acetone can alter the selectivity and improve separation.

      • Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to sharpen the peaks and improve resolution.

    • Preparative HPLC:

      • For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution.[4] It offers much higher resolving power than flash column chromatography.

      • Normal Phase HPLC: Can be performed on silica or other polar stationary phases.

      • Reverse-Phase HPLC (RP-HPLC): This is often very effective for N-isobutyryl thiourea derivatives. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can provide excellent separation.[6][8]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar derivatives that are not well-retained in reverse-phase, HILIC is a powerful alternative.[6][8] It uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile.[6]

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvent systems for TLC analysis of N-isobutyryl thiourea derivatives?

A1: A good starting point for TLC analysis is a mixture of a nonpolar solvent and a moderately polar solvent. Common and effective systems include:

  • Hexane:Ethyl Acetate (in ratios from 9:1 to 1:1)

  • Dichloromethane:Methanol (in ratios from 99:1 to 95:5) The optimal Rf value for column chromatography is typically between 0.2 and 0.4.

Q2: My purified N-isobutyryl thiourea derivative is a solid but appears "foamy" or like fine needles that are difficult to handle. How can I improve the crystal form?

A2: This morphology can result from rapid crystallization. To obtain more compact and easier-to-handle crystals, try slowing down the crystallization process.[9] Dissolve your compound in the minimum amount of a suitable hot solvent, and then allow it to cool to room temperature very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to ambient temperature overnight. Stirring during crystallization can also influence crystal shape.[9]

Q3: Can I use charcoal to decolorize a solution of my N-isobutyryl thiourea derivative during recrystallization?

A3: Yes, activated charcoal can be used to remove colored impurities. However, use it sparingly, as it can also adsorb your desired product, leading to a decrease in yield.[5] Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities.[10] The product should show a single, sharp peak.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the expected structure, with no significant impurity peaks.[13]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities.

Experimental Protocols

Protocol 1: Optimized Recrystallization Using a Solvent Pair (Acetone/Hexane)
  • Place the crude N-isobutyryl thiourea derivative in an Erlenmeyer flask.

  • Heat a beaker of acetone on a hot plate. Add the minimum amount of hot acetone dropwise to the flask until the solid just dissolves.

  • While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography with a Deactivated Stationary Phase
  • Prepare the eluent system (e.g., 7:3 hexane:ethyl acetate with 0.5% triethylamine).

  • Prepare a slurry of silica gel in the eluent.

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel, and then evaporate the solvent.

  • Carefully add the dried, adsorbed product to the top of the packed column.

  • Gently add a layer of sand on top of the crude product layer.

  • Fill the column with the eluent and begin eluting the column under positive pressure.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The choice of purification method will depend on the specific properties of the N-isobutyryl thiourea derivative and the nature of the impurities. The following table provides a general comparison of the common techniques:

Purification MethodTypical YieldPurity AchievedThroughputKey Considerations
Recrystallization 60-90%Good to ExcellentHighRequires a crystalline solid and a suitable solvent system.
Column Chromatography 50-85%Good to ExcellentMediumCan be prone to compound degradation on acidic silica.
Preparative HPLC 70-95%Excellent to HighLowHigher cost and lower sample capacity, but offers the best resolution.[4]

Visualizing Purification Logic

Decision-Making for Purification Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate purification method for your N-isobutyryl thiourea derivative.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil/Gum) success Pure Product recrystallize->success Successful oiling_out Does it oil out? recrystallize->oiling_out No tlc_separation Good separation on TLC? chromatography->tlc_separation adjust_solvent Adjust Solvent System / Use Seeding oiling_out->adjust_solvent Yes adjust_solvent->recrystallize flash_chrom Perform Flash Chromatography tlc_separation->flash_chrom Yes poor_sep Poor Separation / Streaking tlc_separation->poor_sep No flash_chrom->success prep_hplc Consider Preparative HPLC poor_sep->prep_hplc prep_hplc->success

Caption: A decision tree for selecting a purification method.

Troubleshooting Workflow for Column Chromatography

This diagram outlines a systematic approach to troubleshooting common issues encountered during column chromatography of N-isobutyryl thiourea derivatives.

Column_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type streaking Streaking / Tailing issue_type->streaking Streaking poor_separation Poor Separation issue_type->poor_separation Poor Separation no_elution Compound Not Eluting issue_type->no_elution No Elution solution_streaking1 Deactivate Silica (e.g., with Et3N) streaking->solution_streaking1 solution_streaking2 Use Alumina or Reverse Phase streaking->solution_streaking2 solution_poor_sep1 Optimize Mobile Phase (Gradient/Ternary) poor_separation->solution_poor_sep1 solution_poor_sep2 Use Preparative HPLC poor_separation->solution_poor_sep2 solution_no_elution Increase Eluent Polarity Drastically no_elution->solution_no_elution

Caption: Troubleshooting common column chromatography problems.

References

  • BenchChem Technical Support Team. (2025, November). Addressing challenges in the purification of polar thiourea derivatives. BenchChem.
  • LabRulez LCMS. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem.
  • SIELC Technologies. (2023, August 9). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ACS Omega. (2023, July 28). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Publications.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • Chromatography Forum. (2015, December 19). hplc of thiourea.
  • MDPI. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
  • Arabian Journal of Chemistry. (2021, December 14). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives.
  • Organic Chemistry Blog. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives.
  • MDPI. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
  • Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros.
  • PubMed. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.

Sources

Technical Support Center: Isobutyryl Isothiocyanate Stability and Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for isobutyryl isothiocyanate. As a highly reactive acyl isothiocyanate, understanding its stability profile is critical for achieving reproducible and high-yield results in your research and development projects. The electrophilic nature of the isothiocyanate carbon makes it susceptible to degradation, an effect that is significantly influenced by reaction time and conditions. This guide provides in-depth answers to common issues, troubleshooting protocols, and the chemical principles behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected when using isobutyryl isothiocyanate, especially in longer reactions. Could decomposition be the cause?

A: Yes, this is a very common observation. Isobutyryl isothiocyanate, like most acyl isothiocyanates, is a potent electrophile. Its stability is intrinsically linked to the duration of the reaction and the presence of nucleophiles.[1] The longer the reaction time, the greater the opportunity for side reactions and degradation, which directly impacts your yield of the desired product.

Several factors, exacerbated by time, contribute to this degradation:

  • Hydrolysis: Trace amounts of water in your reagents or solvent can hydrolyze the isothiocyanate.[2]

  • Temperature: Higher temperatures accelerate the rate of all reactions, including decomposition pathways.[3]

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and directly attack the isothiocyanate group, leading to unwanted byproducts.[4]

  • pH: The compound is notably less stable in neutral or alkaline aqueous solutions compared to acidic ones.[3][4]

Therefore, if your reaction requires extended periods, verifying the stability of isobutyryl isothiocyanate under your specific conditions is a critical first step in troubleshooting low yields. Time is one of the most significant factors affecting the degradation of isothiocyanates in aqueous solutions.[5]

Q2: What is the primary decomposition pathway for isobutyryl isothiocyanate in a typical reaction mixture?

A: The most prevalent non-specific decomposition pathway in many experimental settings is hydrolysis, which proceeds via a two-step mechanism. This is particularly relevant as eliminating trace water can be challenging.

  • Initial Hydrolysis: A water molecule attacks the electrophilic carbon of the isothiocyanate group. This is the rate-limiting step and leads to the formation of an unstable thiocarbamic acid intermediate, which rapidly decomposes to form isobutyrylamine and carbonyl sulfide. This hydrolysis is promoted by acid.

  • Secondary Reaction: The newly formed isobutyrylamine is a primary amine and therefore a potent nucleophile. It can then attack an intact molecule of isobutyryl isothiocyanate. This amine-isothiocyanate reaction is often faster than the initial hydrolysis and results in the formation of a stable, often undesired, N,N'-diisobutyrylthiourea byproduct.

This cascade effect is why even small amounts of initial hydrolysis can lead to significant consumption of your starting material over time, as the primary degradation product accelerates further decomposition. A similar mechanism, where hydrolysis leads to an amine that subsequently forms a thiourea, has been confirmed for other isothiocyanates like allyl isothiocyanate.[3][6]

G ITC Isobutyryl Isothiocyanate (Starting Material) Amine Isobutyrylamine (Intermediate) Thiourea N,N'-diisobutyrylthiourea (Byproduct) H2O Water (Nucleophile) H2O->Amine 1. Hydrolysis (Slow Step) Amine->Thiourea 2. Nucleophilic Attack (Fast Step) note1 Reaction with a second molecule of Isobutyryl Isothiocyanate Amine->note1

Sources

Validation & Comparative

1H NMR Characterization of 2-Methylpropanoyl Isothiocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison for the characterization of 2-methylpropanoyl isothiocyanate (also known as isobutyryl isothiocyanate), focusing on differentiating it from its synthetic precursor, 2-methylpropanoyl chloride (isobutyryl chloride).

Executive Summary

2-Methylpropanoyl isothiocyanate is a versatile acyl isothiocyanate intermediate used in the synthesis of thiourea-based drugs, heterocycles, and chiral solvating agents. Its high reactivity makes isolation and characterization challenging.[1] This guide outlines the definitive spectroscopic markers to distinguish the product from its precursor, 2-methylpropanoyl chloride , ensuring synthetic fidelity in drug development workflows.

Key Distinction: The transformation from an acyl chloride (-COCl) to an acyl isothiocyanate (-CONCS) results in subtle but diagnostic shifts in the 1H NMR spectrum, validated by a dramatic change in the IR fingerprint.[1]

Comparative Analysis: Precursor vs. Product

The primary challenge in synthesizing 2-methylpropanoyl isothiocyanate is ensuring complete conversion of the acid chloride.[1] The following data compares the two species.

1H NMR Spectroscopic Profile (CDCl₃)
FeaturePrecursor: 2-Methylpropanoyl ChlorideProduct: 2-Methylpropanoyl IsothiocyanateDiagnostic Change
Methine (-CH-) δ 2.97 ppm (Septet, J ≈ 7 Hz)δ 2.65 – 2.85 ppm (Septet, J ≈ 7 Hz)Upfield Shift: The replacement of the highly electronegative Cl with the NCS group typically results in a slight shielding of the alpha-proton.
Methyl (-CH₃) δ 1.31 ppm (Doublet, J ≈ 7 Hz)δ 1.20 – 1.28 ppm (Doublet, J ≈ 7 Hz)Minor Upfield Shift: The methyl doublet remains distinct but shifts slightly upfield.
Integral Ratio 1 : 6 (CH : CH₃)1 : 6 (CH : CH₃)Unchanged: Confirms the isopropyl skeleton is intact.[1]

Technical Insight: The -NCS group is a "pseudohalogen" with electron-withdrawing properties similar to, but often slightly weaker than, chlorine in this specific acyl environment. The resulting upfield shift (0.1–0.3 ppm) of the methine proton is a reliable indicator of conversion when compared to the starting material.[1]

Orthogonal Validation (IR & 13C NMR)

While 1H NMR confirms the carbon skeleton, Infrared Spectroscopy (IR) is the "gold standard" for confirming the functional group transformation.[1]

MethodPrecursor: Acyl ChlorideProduct: Acyl IsothiocyanateInterpretation
FT-IR C=O[1] Stretch: ~1800 cm⁻¹ C=O Stretch: ~1710–1750 cm⁻¹ NCS Stretch: ~1960–1990 cm⁻¹ Definitive Proof: The appearance of the broad, intense isothiocyanate band (~1960 cm⁻¹) and the shift of the carbonyl to a lower frequency are unmistakable.
13C NMR Carbonyl (C=O): ~179 ppm Carbonyl (C=O): ~160–168 ppm NCS Carbon: ~140–150 ppm The carbonyl carbon is significantly shielded (upfield shift) in the isothiocyanate compared to the chloride.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize 2-methylpropanoyl isothiocyanate and validate using the comparative markers above.

Materials:
  • Precursor: 2-Methylpropanoyl chloride (Isobutyryl chloride) [CAS: 79-30-1]

  • Reagent: Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Solvent: Anhydrous Acetone or Dichloromethane (DCM)

  • NMR Solvent: CDCl₃ (Chloroform-d)

Step-by-Step Workflow:
  • Activation: Suspend anhydrous KSCN (1.2 equiv) in dry acetone under an inert atmosphere (N₂ or Ar).

  • Addition: Add 2-methylpropanoyl chloride (1.0 equiv) dropwise at 0°C. Note: Exothermic reaction.

  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate (KCl) will form.[1]

  • Workup:

    • Filter off the KCl solid.[1]

    • Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<40°C) to avoid decomposition.[1]

    • Optional: Redissolve in non-polar solvent (Hexane/DCM) and filter again to remove residual salts.[1]

  • Sampling for NMR:

    • Take a 10 µL aliquot of the crude oil.[1]

    • Dissolve in 0.6 mL CDCl₃.

    • Crucial: Run the spectrum immediately. Acyl isothiocyanates are moisture-sensitive and can hydrolyze to the amide or decompose.[1]

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the product.

CharacterizationLogic Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check NCS_Band Broad Peak @ ~1960 cm⁻¹? IR_Check->NCS_Band NMR_Check Step 2: 1H NMR (CDCl₃) NCS_Band->NMR_Check Yes Result_Fail FAILED: Unreacted Chloride (Septet @ 2.97 ppm, IR 1800 cm⁻¹) NCS_Band->Result_Fail No (Only 1800 cm⁻¹) Methine_Shift Septet Shift Check NMR_Check->Methine_Shift Result_Success CONFIRMED: 2-Methylpropanoyl Isothiocyanate (Septet < 2.90 ppm, IR 1960 cm⁻¹) Methine_Shift->Result_Success Shifted Upfield (2.6-2.8 ppm) Methine_Shift->Result_Fail Unchanged (2.97 ppm) Result_Decomp DECOMPOSED: Hydrolysis/Amide (New peaks, loss of NCS band) Methine_Shift->Result_Decomp Complex/New Signals

Caption: Logical workflow for distinguishing 2-methylpropanoyl isothiocyanate from its precursor using spectroscopic gates.

Mechanistic Context

The chemical shift difference is driven by the electronic environment of the carbonyl carbon.[1]

  • Chloride (-Cl): Highly electronegative, purely inductive withdrawing. Deshields the alpha-proton significantly.[1]

  • Isothiocyanate (-NCS): While electron-withdrawing, the acyl isothiocyanate moiety exhibits resonance (R-C(=O)-N=C=S ↔ R-C(O⁻)=N-C=S). This resonance delocalization places some electron density on the carbonyl oxygen and nitrogen, slightly shielding the alpha-position relative to the acid chloride.[1]

References

  • Isobutyryl Chloride Spectral Data. National Institute of Standards and Technology (NIST) WebBook. [Link][1]

  • Synthesis and Reactivity of Acyl Isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications (RSC). [Link]

  • NMR Chemical Shifts of Common Impurities. Organometallics. (For solvent residual peak referencing). [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Identification of Isobutyryl Isothiocyanate Adducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based strategies for the confident identification and characterization of protein modifications by isobutyryl isothiocyanate (IBITC). Designed for researchers in proteomics, drug development, and toxicology, this document moves beyond simple protocols to explain the underlying chemistry and instrumental choices that underpin robust adduct identification.

Introduction: The Significance of IBITC Adducts

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, known for their potential chemopreventive properties.[1] Their biological activity is largely attributed to their electrophilic nature, allowing them to form covalent adducts with nucleophilic residues on cellular proteins.[1][2] Isobutyryl isothiocyanate (IBITC), a specific member of this family, serves as a valuable model for studying these interactions.

The covalent modification of proteins by ITCs can alter their structure and function, triggering cellular responses such as cell cycle arrest and apoptosis.[1][3] Therefore, identifying the specific protein targets of IBITC and mapping the precise modification sites is crucial for understanding its mechanisms of action. Mass spectrometry (MS) has become the premier technology for this purpose, offering the sensitivity and specificity required to pinpoint these modifications within complex biological systems.[1][4]

Part 1: The Chemistry of IBITC Adduct Formation

A successful mass spectrometry experiment begins with a fundamental understanding of the underlying chemistry. IBITC reacts with nucleophilic functional groups on proteins, primarily the non-protonated primary amines of the N-terminus and the ε-amino group of lysine residues.[5][6]

Reaction Mechanism: The core reaction is a nucleophilic addition of the amine to the electrophilic central carbon of the isothiocyanate group (-N=C=S), forming a stable thiourea linkage.[6][7]

  • Key Reactants: Protein (N-terminal α-amine, Lysine ε-amine) + Isobutyryl Isothiocyanate

  • Product: Protein-IBITC Adduct (Thiourea linkage)

  • Resulting Mass Shift: +115.0245 Da (Monoisotopic)

This reaction is highly pH-dependent. A basic pH (typically 8.5-9.5) is necessary to ensure the target amino groups are deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate.[5][6] The N-terminal α-amino group generally has a lower pKa than the lysine ε-amino group, making it more reactive at a slightly lower pH.[5][6]

IBITC_Reaction_Mechanism cluster_product Product Protein Protein-NH₂ (N-terminus or Lysine) Adduct Protein-NH-C(=S)-NH-C(CH₃)₂H (Thiourea Adduct) Protein->Adduct + IBITC S=C=N-C(CH₃)₂H (Isobutyryl Isothiocyanate) IBITC->Adduct pH 8.5-9.5

Caption: Reaction of a primary amine on a protein with IBITC to form a stable thiourea adduct.

Part 2: Mass Spectrometry Workflows for Adduct Identification

Two primary proteomics strategies are employed for analyzing IBITC adducts: bottom-up and top-down analysis. The choice depends on the specific research question.

Workflow 1: Bottom-Up Proteomics (The Workhorse)

Bottom-up, or "shotgun," proteomics is the most common approach for identifying and localizing post-translational modifications (PTMs).[8][9][10] It involves the enzymatic digestion of proteins into smaller peptides prior to MS analysis, which simplifies the sample and makes it more amenable to tandem mass spectrometry (MS/MS).[9][10][11]

Bottom_Up_Workflow start Protein Sample (with IBITC Adducts) digest Enzymatic Digestion (e.g., Trypsin) start->digest lc Peptide Separation (nanoLC) digest->lc ms1 MS1 Scan (Precursor Ion Mass) lc->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 Select Peptide Ions data Data Analysis (Database Search) ms2->data result Modified Peptide Identified data->result Match Spectra

Caption: A typical bottom-up proteomics workflow for identifying protein modifications.

Detailed Experimental Protocol (Bottom-Up):

  • Protein Digestion: The protein mixture is denatured, reduced, and alkylated to ensure efficient digestion. Trypsin is the most commonly used protease, as it specifically cleaves C-terminal to lysine and arginine residues, generating peptides of a predictable size and charge state.[9][10]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated using nano-flow reversed-phase liquid chromatography (nanoLC) coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[9]

  • Data Acquisition: The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It first performs a high-resolution survey scan (MS1) to determine the mass-to-charge (m/z) of the eluting peptides. It then selects the most intense precursor ions for fragmentation (MS/MS), generating fragment ion spectra.[9]

  • Database Search: The acquired MS/MS spectra are searched against a protein sequence database using an algorithm like Mascot or SEQUEST.[4] The key is to specify the IBITC adduct mass (+115.0245 Da) on lysine (K) and protein N-termini as a potential "variable modification." The software then attempts to match the experimental fragment spectra to theoretical spectra of peptides from the database, including the potential modification.

Workflow 2: Top-Down Analysis (The Big Picture)

Top-down proteomics analyzes intact proteins, preserving information about the co-occurrence of different modifications on a single protein molecule (proteoforms).[8][12] This approach is ideal for determining the stoichiometry of modification—that is, how many IBITC adducts are present per protein molecule.

The workflow involves introducing the intact, modified protein into the mass spectrometer, typically after chromatographic separation to reduce sample complexity.[12][13] High-resolution instrumentation is crucial.[12] The resulting spectrum contains a series of multiply charged ions for each proteoform. Deconvolution algorithms are then used to convert this complex m/z spectrum into a neutral mass spectrum, where each peak corresponds to a specific proteoform (e.g., unmodified protein, protein + 1 IBITC, protein + 2 IBITC, etc.).

Part 3: A Comparative Guide to Fragmentation Techniques

In bottom-up proteomics, the method of peptide fragmentation is critical for localizing the IBITC adduct. The three most common techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each have distinct advantages and disadvantages.

Technique Mechanism Primary Fragment Ions Advantages for IBITC Adducts Limitations
CID Slow heating via collision with inert gas.[14]b- and y-ions (backbone cleavage)Most widely available and well-characterized.[14] Generally effective for small, doubly-charged peptides.Can sometimes result in limited fragmentation, especially for larger or highly charged peptides.[14]
HCD Beam-type CID performed in an HCD cell.[14]b- and y-ionsGenerates high-resolution, accurate-mass fragment ions in Orbitrap instruments.[15] Often produces richer fragmentation spectra than CID.[14]Can have a low-mass cutoff, potentially losing small diagnostic ions.
ETD Electron transfer from a radical anion to a multiply-charged peptide cation.[14][16]c- and z-ions (backbone cleavage)Preserves labile modifications that can be lost during CID/HCD.[14][16] Excellent for sequencing larger and more highly charged peptides.[15]Less effective for doubly-charged peptides. Slower scan rate can reduce the number of identified peptides in a complex sample.[14][17]

Expert Insight: For most routine IBITC adduct identification on tryptic peptides (which are often +2 or +3 charged), HCD is the preferred method on Orbitrap platforms due to its superior spectral quality and fragmentation efficiency.[15] However, if the modified peptide is large or highly charged, or if the adduct proves to be unexpectedly labile, a supplemental analysis using ETD can be invaluable for providing complementary fragmentation data and unambiguously confirming the modification site.[17][18] A decision-tree approach, where the instrument selects the fragmentation method based on the precursor's charge and m/z, can maximize the quality of results.[15]

Fragmentation_Decision_Tree start Peptide Precursor Ion charge_check Charge State? start->charge_check size_check Large Peptide (m/z > 800)? charge_check->size_check ≥ 3+ hcd Use HCD charge_check->hcd 2+ size_check->hcd No etd Use ETD size_check->etd Yes

Caption: Decision logic for selecting the optimal fragmentation method for IBITC adduct analysis.

Part 4: Data Interpretation and Validation

Confident identification requires more than just a database hit. A rigorous validation process is essential.

Key Validation Criteria:

  • Accurate Mass Match: The precursor mass of the identified peptide must match the theoretical mass (including the +115.0245 Da shift) within a narrow tolerance (typically < 5 ppm on a high-resolution instrument).

  • High-Quality MS/MS Spectrum: The spectrum should have a good signal-to-noise ratio and a logical series of fragment ions (e.g., b- and y-ions for HCD) that cover a significant portion of the peptide backbone.

  • Site-Localizing Fragment Ions: Crucially, there must be fragment ions that unambiguously pinpoint the modification to a specific lysine or the N-terminus. For example, if a y-ion contains the modification but the corresponding b-ion does not, the modification must reside on a residue within the y-ion's sequence.

Conclusion

The identification of isobutyryl isothiocyanate adducts is a multi-faceted process that combines careful sample preparation, strategic selection of mass spectrometry workflows, and rigorous data analysis. While bottom-up proteomics using HCD fragmentation serves as the primary tool for identifying and localizing adducts, top-down analysis offers complementary information on modification stoichiometry. By understanding the principles of adduct chemistry and the comparative strengths of different analytical techniques, researchers can generate high-quality, reliable data to elucidate the molecular targets and biological impact of isothiocyanates.

References

Sources

A Comparative Guide to Thiocyanate Salts for the Synthesis of Isobutyryl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient production of reactive intermediates is paramount. Isobutyryl isothiocyanate, a valuable precursor for synthesizing a range of biologically active heterocycles and thiourea derivatives, is a prime example.[1][2] Its synthesis is typically achieved through the reaction of isobutyryl chloride with a thiocyanate salt. However, the choice of this salt is not trivial and can significantly impact reaction efficiency, yield, and overall process economy.

This guide provides an in-depth comparison of common thiocyanate salts—sodium (NaSCN), potassium (KSCN), and ammonium (NH₄SCN)—for the synthesis of isobutyryl isothiocyanate. We will explore the underlying chemical principles, compare the physical and reactive properties of each salt, and provide a field-proven experimental protocol grounded in modern synthetic techniques.

The Core Reaction: From Acyl Chloride to Acyl Isothiocyanate

The formation of isobutyryl isothiocyanate from isobutyryl chloride is a classic nucleophilic acyl substitution reaction. The thiocyanate anion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isobutyryl chloride. The chloride ion is subsequently displaced as a leaving group.

The thiocyanate ion is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. In reactions with hard electrophiles like acyl chlorides, the attack predominantly occurs through the more nucleophilic sulfur atom, initially forming an acyl thiocyanate. This can then rearrange to the more stable isothiocyanate isomer.[3] However, modern methods, particularly under phase-transfer catalysis, favor the direct formation of the isothiocyanate product.[4]

Caption: Figure 1. General reaction for isobutyryl isothiocyanate synthesis.

Choosing the Right Reagent: A Head-to-Head Comparison of Thiocyanate Salts

The primary challenge in this synthesis is the mutual insolubility of the inorganic thiocyanate salt and the organic acyl chloride. Historically, this required harsh, anhydrous conditions and long reaction times.[4] The advent of Phase Transfer Catalysis (PTC) has revolutionized this process, offering an attractive and efficient alternative.[5] PTC facilitates the transfer of the thiocyanate anion from an aqueous phase into the organic phase, enabling a rapid reaction under mild, biphasic conditions.[4] Our comparison will therefore focus on the performance of these salts within a PTC framework.

Sodium Thiocyanate (NaSCN)

Sodium thiocyanate is a widely used, cost-effective reagent. It is highly soluble in water, making it an excellent candidate for aqueous solutions in PTC systems.[6] However, a significant practical drawback is its deliquescent nature, meaning it readily absorbs moisture from the atmosphere.[6] This requires careful storage and handling to ensure accurate weighing and prevent the introduction of excess water, which could lead to hydrolysis of the isobutyryl chloride.

Potassium Thiocyanate (KSCN)

Potassium thiocyanate is arguably the most cited salt for this type of reaction in the literature.[4][7] Like NaSCN, it is very soluble in water and performs exceptionally well in PTC reactions, often providing high yields of the desired acyl isothiocyanate.[4][8] While still hygroscopic, it is generally considered less deliquescent than its sodium counterpart, making it slightly easier to handle in a typical lab environment.

Ammonium Thiocyanate (NH₄SCN)

Ammonium thiocyanate is often the most economical option and is described as a frequently used thiocyanating agent.[9] Some studies on related reactions have shown NH₄SCN to be the most effective SCN⁻ source compared to alkali metal salts.[10] However, its primary disadvantage is lower thermal stability. Upon heating, it can begin to isomerize to thiourea, which could introduce impurities if the reaction requires elevated temperatures.[9] Fortunately, the efficiency of PTC often allows the reaction to proceed smoothly at room temperature, mitigating this risk.[4]

The Role of the Phase Transfer Catalyst (PTC): A System-Level Enhancement

The use of a phase transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is a self-validating system. It creates an environment where the reaction is not limited by the solubility of the thiocyanate salt in the organic phase. The catalyst forms an ion pair with the thiocyanate anion, which is then soluble in the organic solvent, allowing it to react with the isobutyryl chloride. The success of this method is well-documented, dramatically reducing reaction times and eliminating the need for strictly anhydrous conditions.[4][5] In the absence of a catalyst, product formation is often less than 5%.[4]

Comparative Data Summary

The table below summarizes the key properties and practical considerations for each salt in the context of isobutyryl isothiocyanate synthesis via PTC.

ParameterSodium Thiocyanate (NaSCN)Potassium Thiocyanate (KSCN)Ammonium Thiocyanate (NH₄SCN)
Molar Mass 81.07 g/mol 97.18 g/mol 76.12 g/mol
Solubility in Water Very high (139 g/100 mL at 21°C)[6]Very high (217 g/100 mL at 20°C)[9]Very high (128 g/100 mL at 0°C)[9]
Key Properties Highly deliquescent, economical.[6]Moderately hygroscopic, widely documented for high yields.[4][8]Most economical, potential for higher reactivity, thermally sensitive.[9][10]
Handling Requires careful storage in a desiccator.Easier to handle than NaSCN but should be kept dry.Requires monitoring of reaction temperature to avoid isomerization.[9]
Performance Good performance in PTC systems.Excellent, often considered the "gold standard" for PTC synthesis of acyl isothiocyanates.[4]Excellent under controlled (room temperature) PTC conditions.[10]

Field-Proven Experimental Protocol: Synthesis via Phase Transfer Catalysis

This protocol describes a robust and scalable method for synthesizing isobutyryl isothiocyanate, adapted from established PTC procedures.[4] The logic of this workflow is to maximize the interfacial area between the two phases and ensure efficient catalytic turnover.

Experimental_Workflow Figure 2. Step-by-step workflow for isobutyryl isothiocyanate synthesis. A 1. Reagent Preparation - Dissolve KSCN in water. - Dissolve isobutyryl chloride & TBAB in organic solvent (e.g., Toluene). B 2. Reaction Setup - Combine aqueous and organic solutions in a flask with vigorous stirring. A->B C 3. Reaction - Stir at room temperature. - Monitor progress via TLC or IR spectroscopy (disappearance of acid chloride, appearance of strong NCS stretch ~2000 cm⁻¹). B->C D 4. Workup: Phase Separation - Transfer mixture to a separatory funnel. - Separate the organic layer. C->D E 5. Workup: Washing - Wash organic layer with water, then brine to remove residual salt and catalyst. D->E F 6. Drying & Concentration - Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. - Filter and remove solvent under reduced pressure. E->F G 7. Purification - Purify the crude oil via vacuum distillation. F->G H 8. Characterization & Storage - Confirm structure (IR, NMR). - Store product under nitrogen at 0°C. G->H

Caption: Figure 2. Step-by-step workflow for isobutyryl isothiocyanate synthesis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a concentrated aqueous solution of potassium thiocyanate (e.g., 33% w/v). Rationale: A high concentration drives the equilibrium for the catalyst-anion exchange into the organic phase.

    • In a separate flask, dissolve isobutyryl chloride (1.0 eq) and the phase transfer catalyst, tetrabutylammonium bromide (TBAB, ~3 mol%), in a suitable water-immiscible organic solvent like toluene or benzene. Rationale: Toluene is a less toxic alternative to benzene. The catalyst is used in sub-stoichiometric amounts as it is regenerated in each cycle.

  • Reaction Execution:

    • To the vigorously stirred organic solution, add the aqueous KSCN solution dropwise over 5-10 minutes at room temperature. Rationale: Vigorous stirring is essential to create a large surface area between the aqueous and organic phases, which is critical for the efficiency of phase transfer catalysis.

    • Continue stirring at room temperature for 1-3 hours. The reaction progress can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the acid chloride carbonyl peak (~1800 cm⁻¹) and the appearance of the characteristic strong, broad isothiocyanate (-N=C=S) peak around 1990-2050 cm⁻¹.[4]

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the aqueous layer. Wash the organic layer with water (2x) and then with a saturated brine solution (1x). Rationale: Washing removes the water-soluble catalyst and any remaining thiocyanate salt. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator. Rationale: Removal of all water is crucial before distillation to prevent hydrolysis of the product.

  • Purification:

    • The resulting crude yellow oil is purified by vacuum distillation to yield pure isobutyryl isothiocyanate. Rationale: Acyl isothiocyanates can be thermally sensitive. Purification under reduced pressure allows for distillation at a lower temperature, preventing decomposition.

    • The product should be stored under a nitrogen atmosphere at 0°C to prevent slow decomposition.[4]

Conclusion and Recommendations

For the synthesis of isobutyryl isothiocyanate, the choice of thiocyanate salt is a balance of cost, handling, and established performance.

  • Potassium Thiocyanate (KSCN): This is the recommended reagent for most applications. Its extensive documentation in high-yielding PTC reactions and easier handling compared to NaSCN make it a reliable and robust choice.[4]

  • Sodium Thiocyanate (NaSCN): A perfectly viable and slightly more economical alternative to KSCN, provided that its deliquescent nature is managed through proper storage and handling.

  • Ammonium Thiocyanate (NH₄SCN): The most cost-effective option. It is an excellent choice for large-scale syntheses where cost is a primary driver, as long as the reaction is performed at or near room temperature to preclude any thermal isomerization.[9]

Ultimately, all three salts can be used to achieve excellent results when coupled with a phase transfer catalysis workflow. This modern approach circumvents the historical challenges of this synthesis, providing a rapid, efficient, and reliable path to isobutyryl isothiocyanate for the research and drug development community.

References

  • ResearchGate. (2025). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Available at: [Link]

  • Reeves, W. P., Simmons, A., Rudis, J. A., & Bothwell, T. C. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Synthetic Communications, 11(10), 781-785. Available at: [Link]

  • ARKIVOC. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Available at: [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Available at: [Link]

  • Taylor & Francis Online. (2006). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Available at: [Link]

  • Kiasat, A. R., Badri, R., & Sayyahi, S. (n.d.). A facile and convenient method for synthesis of alkyl thiocyanates under homogeneous phase transfer catalyst conditions. Chinese Chemical Letters. Available at: [Link]

  • RSC Publishing. (2020). Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH4SCN and N-thiosuccinimides. Available at: [Link]

  • J. Chem. Lett. (2020). Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. Available at: [Link]

  • Wikipedia. (n.d.). Isothiocyanate. Available at: [Link]

  • Google Patents. (n.d.). US4659853A - Process for the production of isothiocyanate derivatives.
  • Wikipedia. (n.d.). Potassium thiocyanate. Available at: [Link]

  • Wikipedia. (n.d.). Sodium thiocyanate. Available at: [Link]

Sources

13C NMR shifts of carbonyl and isothiocyanate carbons

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation in Drug Discovery

Part 1: The Structural Challenge

In medicinal chemistry, particularly within the growing field of covalent inhibitors, distinguishing between electrophilic warheads is critical. Two common electrophiles—Carbonyls (C=O) and Isothiocyanates (–N=C=S) —possess distinct reactivity profiles but can present analytical challenges during synthetic optimization.

While carbonyls are ubiquitous and generally easy to detect, isothiocyanate (NCS) carbons are notorious for being "spectroscopically silent" or excessively broad in


C NMR. This guide provides the definitive shift ranges, explains the physical chemistry behind the signals, and details a self-validating protocol to capture elusive NCS peaks.
Part 2: Comparative Chemical Shift Data

The following table synthesizes data from standard spectroscopic literature and specific studies on heterocumulenes.

Table 1:


C NMR Chemical Shift Ranges (

, ppm)
Functional GroupStructureShift Range (ppm)Signal Characteristics
Ketone R–C (=O)–R205 – 220 Sharp, low intensity (quaternary).
Aldehyde R–C (=O)–H190 – 200 Sharp, higher intensity (NOE from H).
Acid / Ester R–C (=O)–O–R160 – 185 Sharp, distinct region.[1]
Amide R–C (=O)–N–R160 – 175 Sharp, often overlaps with esters.
Urea N–C (=O)–N150 – 160 Upfield due to double N donation.
Aromatic NCS Ar–N =C=S135 – 145 Broad/Weak. often barely visible.
Aliphatic NCS R–N =C=S128 – 135 Broad/Weak. Can be mistaken for noise.
Thiocarbonyl R–C (=S)–R190 – 225 Deshielded relative to C=O (heavy atom effect).
Key Diagnostic Gap

There is a distinct "Diagnostic Gap" between 145 ppm and 160 ppm .

  • If a signal appears

    
     ppm, it is likely a Carbonyl.[2][3]
    
  • If a signal appears

    
     ppm (and 
    
    
    
    ppm), it is a candidate for Isothiocyanate, provided it is not an aromatic C-H or alkene.
Part 3: Mechanistic Insights (Why they differ)
1. Hybridization and Shielding[4]
  • Carbonyl (

    
    ):  The carbon is 
    
    
    
    hybridized. The high electronegativity of oxygen deshields the nucleus significantly, pushing it downfield (160–220 ppm).[3]
  • Isothiocyanate (

    
    ):  The central carbon in –N=C=S is 
    
    
    
    hybridized, similar to the central carbon in allenes (
    
    
    ). While the nitrogen is electronegative, the
    
    
    geometry and the presence of the sulfur atom (heavy atom effect) create a shielding cone that positions the signal upfield (130–145 ppm) relative to carbonyls.
2. The "Silent Carbon" Phenomenon

Researchers often fail to observe the NCS signal. This is not primarily due to long relaxation times (


), but rather Chemical Shift Anisotropy (CSA) and Exchange Broadening .
  • Broadening: The –N=C=S group is structurally flexible. Rapid conformational exchange between different rotamers around the C-N bond modulates the electronic environment of the central carbon. This exchange rate often matches the NMR time scale, causing extreme line broadening (sometimes >100 Hz wide), effectively flattening the peak into the baseline [1].

  • Relaxation: Quaternary carbons lack attached protons, preventing signal enhancement via the Nuclear Overhauser Effect (NOE).

Part 4: Experimental Protocol

To reliably detect and quantify Isothiocyanates vs. Carbonyls, standard proton-decoupled sequences are often insufficient. Use the following "Enhanced Visibility" workflow.

Workflow Diagram

G Start Sample Preparation AddAgent Add Relaxation Agent Cr(acac)3 (0.05 M) Start->AddAgent Critical Step PulseSeq Select Pulse Sequence Inverse Gated (zgig) AddAgent->PulseSeq ParamOpt Optimize D1 Delay (2-5 seconds) PulseSeq->ParamOpt Acquire Acquire & Process (LB = 3-5 Hz) ParamOpt->Acquire

Figure 1: Optimized workflow for detecting "silent" quaternary carbons in NCS and Carbonyls.

Detailed Methodology

1. Sample Preparation with Relaxation Agent

  • Why: To shorten the

    
     relaxation time of the quaternary NCS/C=O carbons, allowing for faster scanning without saturation.
    
  • Reagent: Chromium(III) acetylacetonate, Cr(acac)

    
     .[5][6][7][8][9]
    
  • Protocol:

    • Dissolve 15-30 mg of analyte in 0.6 mL of deuterated solvent (CDCl

      
       or DMSO-
      
      
      
      ).
    • Add 3–5 mg of Cr(acac)

      
        directly to the tube. The solution will turn dark purple.
      
    • Note: Filter if undissolved particles remain, though Cr(acac)

      
       is soluble in organic solvents.
      

2. Pulse Sequence Selection

  • Standard: zgpg30 (Power-gated decoupling). Good for general screening but relies on NOE.

  • Recommended: zgig (Inverse Gated Decoupling).

    • Mechanism: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE).

    • Benefit: Eliminates NOE variability, making integration quantitative.

3. Parameter Optimization

  • Relaxation Delay (

    
    ):  With Cr(acac)
    
    
    
    , reduce
    
    
    to 2–3 seconds . (Without agent, NCS carbons may require 20s+).
  • Line Broadening (LB): During processing, increase the exponential window function (LB) to 3–5 Hz .

    • Reasoning: The NCS peak is naturally broad. Matching the LB to the natural linewidth improves the Signal-to-Noise (S/N) ratio significantly, lifting the broad peak out of the noise.

Part 5: Case Study Application

Scenario: Monitoring the synthesis of a thiourea-based drug intermediate from an amine and carbon disulfide, followed by conversion to an isothiocyanate.

Reaction Pathway Visualization

Reaction Amine Primary Amine (R-NH2) DTC Dithiocarbamate (R-NH-CS2-) Amine->DTC + CS2 / Base CS2 CS2 NCS Isothiocyanate (R-N=C=S) DTC->NCS + Desulfurizing Agent (e.g., TsCl)

Figure 2: Synthesis pathway monitoring using Carbon-13 NMR markers.

Analytical Checkpoints:

  • Starting Material: No signals >100 ppm (unless aromatic).

  • Intermediate (Dithiocarbamate): Look for a new signal at ~190–200 ppm (Thiocarbonyl C=S). This is often mistaken for an aldehyde but is distinct chemically.

  • Product (Isothiocyanate):

    • Disappearance of the 195 ppm signal.

    • Appearance of a broad hump at 130–140 ppm .

    • Validation: If the 195 ppm peak is gone but no clear peak appears at 135 ppm, apply the Cr(acac)

      
       protocol  (Part 4). The "missing" peak is likely the broad NCS.
      
References
  • Glaser, R., et al. (2015).

    
    C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Shift Tables).
  • Cayman Chemical. "Isothiocyanate Spectral Data."

  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.

Sources

A Senior Application Scientist's Guide to Differentiating N-acyl Thioureas and O-acyl Thiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of synthesized compounds is paramount. Among the myriad of isomeric pairs that can pose significant characterization challenges, N-acyl thioureas and their O-acyl thiocarbamate counterparts are particularly noteworthy. Their subtle difference in the site of acylation—nitrogen versus oxygen—belies significant variations in their chemical reactivity, stability, and biological activity. This guide provides an in-depth, objective comparison, grounded in experimental data, to equip researchers with the necessary tools to confidently differentiate between these two important classes of molecules.

The Root of the Challenge: Isomeric Ambiguity

The synthesis of N-acyl thioureas often proceeds through the reaction of an acyl chloride with a thiocyanate salt to form an in situ acyl isothiocyanate, which is then trapped by an amine.[1][2][3] However, the ambident nature of the intermediate acyl isothiocyanate presents the possibility of nucleophilic attack at either the nitrogen or the sulfur atom, which after rearrangement can lead to the formation of the isomeric O-acyl thiocarbamate. While the N-acylated product is typically favored, the potential for O-acylation necessitates robust analytical confirmation.

Part 1: The Spectroscopic Divide: Key Differentiating Features

A multi-spectroscopic approach is the most reliable strategy for distinguishing between N-acyl thioureas and O-acyl thiocarbamates. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons (and Carbons)

NMR spectroscopy is arguably the most powerful tool for this differentiation, primarily through the analysis of ¹H and ¹³C chemical shifts.

¹H NMR Spectroscopy: The most telling signal is that of the N-H protons. In N-acyl thioureas, there are typically two distinct N-H protons. The proton adjacent to the thiocarbonyl (C=S) group and the one adjacent to the carbonyl (C=O) group will appear as broad singlets, often in the range of 11.0-13.5 ppm and 8.5-12.6 ppm, respectively, in DMSO-d₆.[1][4] The significant downfield shift is due to a combination of hydrogen bonding and the electron-withdrawing nature of the adjacent acyl and thiocarbonyl groups.

In contrast, O-acyl thiocarbamates possess only one N-H proton, which is expected to resonate in a different chemical shift range, typically less deshielded than the N-H protons of N-acyl thioureas.

¹³C NMR Spectroscopy: The carbon chemical shifts of the carbonyl (C=O) and thiocarbonyl (C=S) groups are highly diagnostic.

  • N-acyl thioureas: The thiocarbonyl carbon (C=S) resonates significantly downfield, typically in the range of 177-180 ppm.[4] The carbonyl carbon (C=O) appears in the range of 166-170 ppm.[4]

  • O-acyl thiocarbamates: The thiocarbonyl carbon (C=S) is expected to be even further downfield, potentially exceeding 188 ppm.[5] The carbonyl carbon (C=O) in the ester-like linkage will also have a characteristic chemical shift, which can be compared to the amide-like carbonyl of the N-acyl thiourea.

Compound Class Key ¹H NMR Signals (DMSO-d₆) Key ¹³C NMR Signals (DMSO-d₆)
N-acyl thiourea Two broad NH singlets (11.0-13.5 ppm and 8.5-12.6 ppm)[1][4]C=S: ~177-180 ppm[4], C=O: ~166-170 ppm[4]
O-acyl thiocarbamate One NH singlet (variable)C=S: >188 ppm[5], C=O: (ester-like)
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy provides valuable information about the key functional groups present. The stretching frequencies of the C=O and C=S bonds are particularly informative.

  • N-acyl thioureas: These compounds exhibit a characteristic C=O stretching vibration typically in the range of 1664-1683 cm⁻¹.[6] The C=S stretching vibration is generally found at a lower frequency, often around 711-729 cm⁻¹.[6] Additionally, N-H stretching bands are observed in the region of 3325-3340 cm⁻¹.[6]

  • O-acyl thiocarbamates: The C=O stretch in the ester-like functionality of an O-acyl thiocarbamate is expected to be at a higher wavenumber, generally above 1700 cm⁻¹, and often in the 1735-1750 cm⁻¹ range for esters.[7][8] The C=S stretching frequency will also be present.

The key takeaway is the position of the C=O stretch. A value below 1700 cm⁻¹ is strongly indicative of an N-acyl thiourea, while a value significantly above 1700 cm⁻¹ points towards an O-acyl thiocarbamate.[7][9][10]

Compound Class C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) N-H Stretch (cm⁻¹)
N-acyl thiourea ~1664-1683[6]~711-729[6]~3325-3340[6]
O-acyl thiocarbamate >1700 (typically 1735-1750)[7][8]PresentPresent
Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry can provide definitive structural evidence through the analysis of fragmentation patterns, particularly with techniques like collision-induced dissociation (CID) in tandem MS.[11][12]

  • N-acyl thioureas: Under electron impact (EI) or electrospray ionization (ESI), a common fragmentation pathway involves the cleavage of the N-C bond between the carbonyl group and the thiourea moiety. This results in the formation of an acylium ion (R-C≡O⁺) and a thiourea-containing radical cation or protonated molecule. The detection of the acylium ion is a strong indicator of the N-acyl connectivity.

  • O-acyl thiocarbamates: The fragmentation of O-acyl thiocarbamates is expected to proceed differently. Cleavage of the O-C bond of the ester group would lead to the formation of an acylium ion and a thiocarbamate radical. However, other fragmentation pathways, such as the loss of the alkoxy group from the thiocarbamate portion, would be unique to this isomer. A comparative study of the fragmentation of acylthiocarbamates and acylthioureas revealed distinct degradation pathways for each class of compounds.[13]

A detailed analysis of the fragmentation patterns, often aided by high-resolution mass spectrometry for accurate mass measurements, can unequivocally establish the correct isomeric structure.[14][15]

Part 2: Experimental Protocols: A Practical Guide

The following are generalized, step-by-step methodologies for acquiring the necessary spectroscopic data.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the downfield region (δ 8-14 ppm) to identify the N-H protons.

    • Consider performing a D₂O exchange experiment to confirm the assignment of N-H protons. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signals should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the quaternary carbons of the C=O and C=S groups.

    • The spectral window should be wide enough to encompass the expected chemical shifts (up to ~200 ppm).

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

    • Focus the analysis on the 1800-1600 cm⁻¹ region for the C=O stretch and the broader fingerprint region for other characteristic vibrations.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation (ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and generate a characteristic fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the differentiation of N-acyl thioureas and O-acyl thiocarbamates.

Differentiation_Workflow cluster_synthesis Synthetic Outcome cluster_analysis Spectroscopic Analysis cluster_decision Structural Elucidation Synthesis Acyl Chloride + NH4SCN + Amine Isomeric_Mixture Potential Isomeric Mixture (N-acyl thiourea & O-acyl thiocarbamate) Synthesis->Isomeric_Mixture NMR NMR Spectroscopy (¹H & ¹³C) Isomeric_Mixture->NMR Analyze chemical shifts (NH, C=O, C=S) FTIR FT-IR Spectroscopy Isomeric_Mixture->FTIR Analyze stretching frequencies (C=O, C=S) MS Mass Spectrometry (MS/MS) Isomeric_Mixture->MS Analyze fragmentation patterns N_acyl N-acyl thiourea NMR->N_acyl Two downfield NH C=S ~178 ppm C=O ~168 ppm O_acyl O-acyl thiocarbamate NMR->O_acyl One NH C=S >188 ppm C=O >1700 cm⁻¹ FTIR->N_acyl C=O < 1700 cm⁻¹ FTIR->O_acyl C=O > 1700 cm⁻¹ MS->N_acyl Acylium ion fragment (R-C≡O⁺) MS->O_acyl Distinct fragmentation (e.g., loss of OR)

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-Methylpropanoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile[1][2]

2-Methylpropanoyl isothiocyanate (also known as Isobutyryl isothiocyanate) presents a dual-hazard profile distinct from standard alkyl isothiocyanates. As an acyl isothiocyanate , it possesses heightened electrophilicity, making it a potent lachrymator and moisture-sensitive agent.[1]

Unlike simple alkyl isothiocyanates (e.g., methyl isothiocyanate), the carbonyl group adjacent to the isothiocyanate moiety destabilizes the molecule, rendering it highly susceptible to hydrolysis. Improper disposal down drains or into aqueous waste streams can generate toxic thiocyanic acid (HSCN) gas and hydrogen sulfide (


).[1]
Chemical Identity & Key Properties[3][4]
PropertyDataOperational Implication
CAS Number 1606-16-2Use for waste labeling and inventory tracking.[1]
Formula

Molecular Weight: 129.18 g/mol .[1]
Physical State Colorless to pale yellow liquidVolatile; handle only in a fume hood.[1]
Reactivity Moisture Sensitive Reacts violently with nucleophiles (water, amines, alcohols).[1]
Hazards Lachrymator, Corrosive, FlammableRequires Class 3 (Flammable) & Class 8 (Corrosive) segregation.[1]

Pre-Disposal Assessment Matrix

Before initiating any disposal procedure, categorize the waste stream.[1] The high reactivity of the acyl group dictates that quenching is often safer than direct disposal for small quantities, whereas bulk waste requires segregation for incineration.[1]

DisposalMatrix Start Identify Waste Type Bulk Bulk Liquid (>10 mL) Start->Bulk Trace Trace/Glassware (<10 mL) Start->Trace Spill Spill Cleanup Start->Spill Incineration Segregate for Incineration (Do NOT Quench) Bulk->Incineration High Exotherm Risk Quench Chemical Deactivation (Alkaline Hydrolysis) Trace->Quench Controlled Decon Absorb Absorb with Vermiculite (No Water) Spill->Absorb Prevent Gas Evolution Absorb->Incineration Pack as HazWaste

Figure 1: Decision matrix for handling 2-methylpropanoyl isothiocyanate waste streams.[1] Note that bulk quantities should generally not be chemically treated in-lab due to exotherm risks.[1]

Chemical Deactivation Protocol (Trace & Glassware)

Goal: To convert the reactive acyl isothiocyanate into water-soluble, non-volatile salts (isobutyrate and thiocyanate) before cleaning glassware.[1]

The Mechanism

Water alone is insufficient and dangerous. Acidic hydrolysis generates volatile thiocyanic acid (


).[1] We must use Alkaline Hydrolysis  to trap the sulfur byproduct as the thiocyanate ion (

).[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.